[3-(Pyridin-4-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(3-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSLPDPQOGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-25-1 | |
| Record name | [3-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[3-(Pyridin-4-yl)phenyl]boronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of [3-(Pyridin-4-yl)phenyl]boronic acid
Abstract: this compound has emerged as a pivotal building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its unique bifunctional structure, combining a reactive boronic acid moiety with a versatile pyridyl group, makes it an indispensable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
This compound belongs to the class of organoboron compounds, which are renowned for their stability, low toxicity, and versatile reactivity.[1] The presence of the pyridine ring, an electron-deficient heterocycle, combined with the phenylboronic acid group, creates a molecule with unique electronic and structural characteristics. This combination is highly sought after in medicinal chemistry for introducing pyridine motifs into drug candidates to enhance biological activity or modulate pharmacokinetic profiles.[2] In materials science, this structure is leveraged to build conjugated organic systems for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[3] This guide serves as a technical resource for harnessing the full potential of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of a reagent dictate its handling, storage, and application. This compound is a solid at room temperature and, like many boronic acids, requires specific storage conditions to maintain its integrity.
Core Properties
Quantitative data for this compound are summarized below. This information is critical for accurate measurement and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 337536-25-1 | [4] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [4] |
| Molecular Weight | 199.01 g/mol | [4] |
| Appearance | Solid (Typically off-white to beige powder) | General knowledge |
| Storage | Sealed in a dry environment, Room Temperature | [5] |
| SMILES | B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the phenyl and pyridyl rings. The two protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the sp²-hybridized carbons of the aromatic rings. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]
-
¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for characterizing boronic acids.[7][8] The sp²-hybridized boron atom in the trigonal planar boronic acid would typically show a broad signal around δ 28-30 ppm.[6] Upon reaction or change in pH, this chemical shift provides valuable information about the coordination state of the boron atom.[7]
Synthesis of this compound
The synthesis of arylboronic acids is a well-established field in organic chemistry.[1] The most common methods involve the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic workup.
Retrosynthetic Analysis and Strategy
The logical disconnection for this compound involves breaking the carbon-boron bond. This leads to a synthetic strategy starting from a halogenated precursor, such as 4-(3-bromophenyl)pyridine. The organometallic species generated from this precursor is then trapped with an electrophilic boron source.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from established procedures for preparing similar pyridylphenylboronic acids.[9][10] The causality for using low temperatures (-78 °C) is to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent or other electrophilic sites.
Materials:
-
4-(3-Bromophenyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(3-bromophenyl)pyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The lithium-halogen exchange is typically much faster than the reaction between n-BuLi and the borate ester, which is a key principle of this "in-situ quench" method.[10]
-
Borylation: To the newly formed organolithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidification: Acidify the mixture to a pH of approximately 6-7 with 1 M HCl. This step hydrolyzes the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure this compound.
Chemical Reactivity and Applications
The utility of this compound stems from its role as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[11] This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.[12]
Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
Boronic acids are integral to drug discovery, a fact highlighted by the FDA approval of drugs like Bortezomib, a boronic acid-containing proteasome inhibitor.[1] this compound serves as a precursor to complex molecules that are screened for biological activity. The pyridylphenyl scaffold is present in numerous kinase inhibitors and other therapeutic agents. The ability to use this building block in Suzuki reactions allows for the rapid generation of diverse libraries of compounds for high-throughput screening.[13][14]
Applications in Materials Science
In materials science, the construction of conjugated polymers and organic molecules with specific electronic properties is paramount.[3] The Suzuki coupling, using reagents like this compound, is a primary method for creating these materials. The pyridine nitrogen can be used to tune the electron-accepting properties of the material or to coordinate with metal centers, creating functional metal-organic frameworks (MOFs) or emissive materials for OLEDs.[3]
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety. The information presented here is based on safety data sheets for analogous boronic acid compounds.
-
Hazard Identification: Phenylboronic acid and its derivatives are generally classified as harmful if swallowed and can cause skin and serious eye irritation.[15][16][17] They may also cause respiratory irritation.[18]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.[5] Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides), so protection from moisture is important for maintaining purity and reactivity.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[16][17]
-
Inhalation: Move person into fresh air.
-
Conclusion
This compound is a high-value synthetic intermediate with significant applications in both pharmaceutical and materials research. Its robust reactivity in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex biaryl systems. Understanding its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, empowers researchers to effectively utilize this versatile building block in the pursuit of novel drugs and advanced materials.
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A-Level Technical Guide to [3-(Pyridin-4-yl)phenyl]boronic Acid
Abstract: This document provides a comprehensive technical overview of [3-(Pyridin-4-yl)phenyl]boronic acid (CAS No. 337536-25-1), a pivotal bifunctional building block in modern organic synthesis. Its unique structure, featuring a phenylboronic acid moiety linked to a pyridine ring, makes it an indispensable reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide will detail its chemical properties, outline a robust synthetic strategy, provide a validated experimental protocol for its application in Suzuki-Miyaura cross-coupling, discuss analytical characterization, and establish rigorous safety and handling procedures. This content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Core Compound Overview
This compound is a stable, solid organoboron compound. Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid, which readily participates in palladium-catalyzed cross-coupling reactions, and the pyridine ring, which can act as a ligand, a basic center, or a key pharmacophore element in biologically active molecules. This dual functionality allows for the precise and modular synthesis of highly functionalized biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[1]
| Property | Value | Source |
| CAS Number | 337536-25-1 | [2][3] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [3] |
| Molecular Weight | 199.02 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds |
| Storage | Store under inert atmosphere, refrigerated.[4] Sensitive to air and moisture. | [4] |
Synthesis and Mechanistic Rationale
The synthesis of pyridyl-substituted phenylboronic acids can be approached in several ways. A highly effective and common strategy involves a lithium-halogen exchange on a suitable bromo-precursor, followed by quenching the resulting organolithium species with a trialkyl borate.
Chosen Pathway: Lithiation of 4-(3-bromophenyl)pyridine followed by borylation.
Causality: This route is often preferred due to the commercial availability of the starting material, 4-(3-bromophenyl)pyridine. The lithium-halogen exchange is a rapid and high-yielding reaction at low temperatures, and the subsequent borylation with triisopropyl borate, followed by acidic workup, reliably furnishes the desired boronic acid.[5] This method avoids the direct synthesis of a substituted phenylboronic acid, which can sometimes be more complex.
Caption: A plausible synthetic route to the target compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[5][6]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Palladium Tetrakis, 3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), anhydrous
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or DMF
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, and the anhydrous base.
-
Scientist's Note: The choice of catalyst and base is critical. For electron-rich or sterically hindered partners, a more active catalyst system like one employing bulky phosphine ligands may be necessary.[1] Using a robust base like Cs₂CO₃ can often improve yields, especially with challenging substrates.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via cannula. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent (aryl bromide).
-
Trustworthiness Check: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Analytical Characterization
Confirming the identity and purity of this compound is essential. The following data are representative of what to expect from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region (approx. 7.5-9.0 ppm) showing signals for both the phenyl and pyridyl protons. The two B(OH)₂ protons often appear as a broad singlet that may exchange with D₂O. Key signals would include the characteristic doublet for the protons ortho to the pyridine nitrogen. |
| ¹³C NMR | Aromatic carbons typically appear in the 120-150 ppm range. The carbon atom directly bonded to the boron (C-B) is often broad or unobserved and appears further downfield (around 130-140 ppm). |
| LC-MS (ESI+) | An [M+H]⁺ ion at m/z ≈ 200.0, corresponding to the protonated molecule. |
| ¹¹B NMR | A single, broad peak is expected in the range of δ 28-33 ppm, characteristic of a trigonal planar arylboronic acid. |
Safety and Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. Arylboronic acids, while generally stable, require specific handling procedures.[4][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[8]
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][9] Avoid contact with skin and eyes.[7] Boronic acids can be irritants.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox or sealed under argon).[4] They are known to be sensitive to air and moisture, which can lead to gradual decomposition or the formation of boroxine anhydrides.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to minimize dust generation. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
Conclusion and Outlook
This compound is a high-value synthetic intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its reliable performance in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the convergent synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to effectively and safely utilize this reagent to advance their scientific objectives. Future applications will likely see its incorporation into increasingly sophisticated molecular systems, from targeted therapeutics to novel organic semiconductors.
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]
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ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available from: [Link]
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National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
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ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. Available from: [Link]
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A Senior Application Scientist's Guide to the Solubility of [3-(Pyridin-4-yl)phenyl]boronic acid in Organic Solvents
Abstract
[3-(Pyridin-4-yl)phenyl]boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures integral to pharmaceutical and materials science research.[][2][3] Despite its widespread use, quantitative solubility data in common organic solvents remains largely uncharacterized in public literature. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the physicochemical properties governing its solubility, provide a detailed, field-proven protocol for accurate solubility measurement using the shake-flask method coupled with HPLC analysis, and discuss critical factors such as the compound's propensity for dehydration into its boroxine anhydride. This document aims to empower researchers with the foundational knowledge and practical methodology required to optimize reaction conditions, purification, and formulation development involving this compound.
Introduction: The Critical Role of Solubility
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a pyridine ring. This unique structure makes it an indispensable reagent for synthesizing 4-arylpyridines, a key substructure in numerous active pharmaceutical ingredients (APIs).[2] The efficiency of Suzuki-Miyaura coupling reactions, subsequent purification steps, and the ultimate formulation of any API are profoundly influenced by the solubility of the starting materials.[]
A thorough understanding of solubility in various organic solvents is not merely academic; it is a cornerstone of process optimization and reproducibility. It dictates the choice of reaction solvent, influences reaction kinetics, simplifies or complicates purification strategies (e.g., crystallization vs. chromatography), and is a critical parameter in preclinical formulation studies.[4][5] This guide addresses the practical need for a reliable method to characterize the solubility of this important synthetic intermediate.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound presents distinct regions of varying polarity, which dictates its interaction with different solvents.
-
Polar Moieties: The boronic acid group -B(OH)₂ is polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These features suggest favorable interactions with polar solvents.
-
Nonpolar Moiety: The biphenyl core is aromatic and largely nonpolar, favoring interactions with less polar or aromatic solvents.
Based on this structure, we can predict a general solubility trend:
-
High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), which can effectively solvate both the polar and nonpolar regions of the molecule.
-
Moderate Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. While the boronic acid and pyridine groups can hydrogen bond with the solvent, the nonpolar biphenyl core may limit overall solubility compared to polar aprotic solvents. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[6][7]
-
Low to Negligible Solubility Expected: In nonpolar solvents such as hexanes, cyclohexane, and carbon tetrachloride, which cannot effectively solvate the polar boronic acid and pyridine functionalities.[8]
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the gold standard.[9][10] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium. The following protocol outlines the procedure for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)[11]
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column[12][13]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium. A starting point is to add ~20-50 mg of the solid to 2 mL of the chosen solvent.
-
Record the exact mass of the boronic acid added.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.[9]
-
Prepare triplicate samples for each solvent to ensure reproducibility.[11]
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[9]
-
Agitate the samples for a sufficient period to reach equilibrium. For boronic acids, 24 to 48 hours is generally recommended.[4][11] A preliminary time-point study (e.g., testing at 24, 48, and 72 hours) can be conducted to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or allow for gravitational settling.[4]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could otherwise dissolve during subsequent dilution and artificially inflate the measured solubility.[9]
-
-
Quantification by HPLC-UV:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). From this stock, create a series of calibration standards through serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a common starting point for boronic acid analysis.[12][13][14] UV detection should be set to the λmax of the compound.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted samples. The final solubility is calculated by multiplying this concentration by the dilution factor.
-
Experimental Workflow Diagram
Data Presentation and Interpretation
The determined solubility data should be compiled into a clear, structured table for easy comparison. This allows researchers to quickly select the most appropriate solvent for their specific application.
Table 1: Illustrative Solubility Data for this compound at 25 °C (Note: The following values are for illustrative purposes to demonstrate data presentation and do not represent verified experimental data.)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | > 0.48 |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 85.2 | 0.41 |
| Polar Protic | Methanol | 45.1 | 0.22 |
| Polar Protic | Ethanol | 32.5 | 0.16 |
| Ether | Tetrahydrofuran (THF) | 25.8 | 0.12 |
| Halogenated | Dichloromethane (DCM) | 5.3 | 0.025 |
| Aromatic | Toluene | 1.1 | 0.005 |
| Nonpolar | Hexanes | < 0.1 | < 0.0005 |
A Critical Consideration: Boroxine Formation
A significant challenge in working with boronic acids is their propensity to undergo reversible, entropically favorable dehydration to form cyclic trimeric anhydrides known as boroxines.[15][16][17] This equilibrium can be influenced by the solvent, temperature, and the presence of water.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
The formation of boroxine can impact solubility measurements because it is a distinct chemical entity with different physicochemical properties.[15][18] Boroxines are typically more nonpolar than their corresponding boronic acids. In anhydrous organic solvents, the equilibrium may shift towards the boroxine form.[15]
Mitigation and Awareness:
-
Solvent Choice: Performing solubility studies in solvents with some water content can help maintain the equilibrium towards the boronic acid form. However, for applications requiring anhydrous conditions, one must be aware that the measured "solubility" might be that of a mixture of the acid and its boroxine.
-
Analytical Technique: HPLC methods can often separate the boronic acid from its boroxine, allowing for quantification of the primary species of interest. It is crucial to be aware of this potential for multiple peaks during method development.[12]
Conclusion
While specific, published quantitative solubility data for this compound is scarce, this guide provides the theoretical foundation and a robust experimental protocol necessary for any researcher to determine it accurately. By employing the shake-flask method coupled with HPLC analysis, scientists can generate reliable data crucial for optimizing synthetic routes, purification processes, and formulation development. Understanding the physicochemical properties of the molecule and being mindful of the potential for boroxine formation are key to interpreting these results correctly. This systematic approach ensures that the solubility of this vital building block is no longer an unknown variable but a well-characterized parameter, enabling more efficient and reproducible scientific outcomes.
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015. Available from: [Link]
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Leszczyńska A, et al. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. 2020. Available from: [Link]
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The Synthetic Chemist's Compass: Navigating the Potential of Pyridinylphenyl Boronic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Pyridinylphenyl boronic acids have emerged as indispensable tools in the arsenal of the modern organic chemist. Their unique structural motif, combining the versatile reactivity of a boronic acid with the ubiquitous pyridinylphenyl scaffold, has unlocked new pathways for the synthesis of complex molecules with profound implications for medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these powerful building blocks. We will delve into the nuances of their reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, and offer practical insights into overcoming the inherent challenges associated with their use. Through a combination of mechanistic discussions, detailed experimental protocols, and data-driven analysis, this document aims to equip researchers with the knowledge to confidently and effectively leverage pyridinylphenyl boronic acids in their synthetic endeavors.
The Pyridinylphenyl Boronic Acid Moiety: A Union of Reactivity and Significance
The pyridine ring is a cornerstone of many biologically active compounds, appearing in numerous FDA-approved drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When coupled with a phenyl boronic acid, the resulting pyridinylphenyl boronic acid becomes a powerful building block for introducing this critical heterocycle into a target molecule.[2][3][4][5]
Boronic acids, in general, are highly valued in organic synthesis due to their stability, low toxicity, and the mild conditions under which they react.[6][7][8] They are key participants in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[6][9][10]
The strategic combination of the pyridine and phenyl boronic acid functionalities in a single molecule offers a direct and modular approach to synthesizing complex biaryl and heteroaryl structures that are often found at the core of pharmaceutical agents and advanced materials.[11][12]
Navigating the Synthetic Landscape: Preparation of Pyridinylphenyl Boronic Acids
The synthesis of pyridinylphenyl boronic acids can be achieved through several established methods, each with its own advantages and considerations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
The most common approaches to synthesizing pyridinyl and their phenyl-substituted boronic acid derivatives include:
-
Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method, often proving to be the most cost-effective and reliable for large-scale preparations. It typically involves the reaction of a bromopyridine or a bromophenylpyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[13][14]
-
Directed Ortho-Metallation (DoM) and Borylation: This strategy allows for regioselective borylation ortho to a directing group on the pyridine or phenyl ring.[15]
-
Palladium-Catalyzed Cross-Coupling: This method involves the reaction of a halopyridine or halophenylpyridine with a diboron reagent in the presence of a palladium catalyst.
-
Iridium or Rhodium-Catalyzed C-H Borylation: This newer approach allows for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical route.
The stability of the resulting boronic acid is a critical factor. 2-Pyridinylboronic acids, in particular, are known to be unstable and prone to protodeboronation.[16][17][18] To circumvent this, they are often converted to more stable boronic esters, such as pinacol esters.[13]
Illustrative Synthetic Workflow: Halogen-Metal Exchange
The following diagram outlines a typical workflow for the synthesis of a pyridinylphenyl boronic acid via a halogen-metal exchange pathway.
Caption: A generalized workflow for the synthesis of pyridinylphenyl boronic acids.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of pyridinylphenyl boronic acids, enabling the formation of C-C bonds with exceptional functional group tolerance.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The "2-Pyridyl Problem": Challenges and Solutions
The cross-coupling of 2-pyridyl boronic acids is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[9][16][17] This is primarily due to two factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[9]
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly in the presence of water, leading to the formation of the corresponding unsubstituted pyridine.[9][18]
To address these challenges, several strategies have been developed:
-
Development of Specialized Ligands: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and shield the palladium center from inhibitory coordination.[19]
-
Use of More Stable Boronic Esters: As mentioned earlier, converting the boronic acid to a more stable ester, such as an MIDA (N-methyliminodiacetic acid) boronate, can mitigate protodeboronation through a slow-release mechanism.[16][20]
-
Careful Optimization of Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the reaction outcome.[21]
Applications in Medicinal Chemistry and Drug Discovery
The pyridinylphenyl motif is a privileged scaffold in medicinal chemistry. The ability to readily synthesize derivatives of this structure using pyridinylphenyl boronic acids has accelerated the discovery of new therapeutic agents.[7][22][23][24]
| Therapeutic Area | Example of Target Class | Role of Pyridinylphenyl Moiety |
| Oncology | Kinase Inhibitors | Often serves as a key pharmacophore, interacting with the ATP binding site. |
| CNS Disorders | Receptor Antagonists | Can modulate receptor affinity and selectivity. |
| Infectious Diseases | Enzyme Inhibitors | Can be tailored to fit into the active site of bacterial or viral enzymes. |
Table 1: The role of the pyridinylphenyl moiety in various therapeutic areas.
Beyond Cross-Coupling: Emerging Applications
While Suzuki-Miyaura coupling remains the primary application, pyridinylphenyl boronic acids are also finding use in other areas of organic synthesis.
C-H Activation
Recent research has explored the use of boryl pincer complexes for the C-H activation of pyridines.[25][26][27][28] This approach offers a novel disconnection for the functionalization of the pyridine ring, providing access to isomers that may be difficult to obtain through traditional cross-coupling methods.
Caption: A simplified representation of boryl-directed C-H activation of pyridine.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Pyridinylphenyl Boronic Acid with an Aryl Bromide
Disclaimer: This is a general procedure and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
Pyridinylphenyl boronic acid (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridinylphenyl boronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
Pyridinylphenyl boronic acids have solidified their position as essential building blocks in organic synthesis. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction has significantly impacted the fields of medicinal chemistry and materials science. While challenges such as the "2-pyridyl problem" persist, ongoing research into novel catalyst systems and more stable boronic acid surrogates continues to expand the scope and applicability of these valuable reagents. The exploration of new reaction manifolds, such as C-H activation, promises to further enhance the synthetic utility of pyridinylphenyl boronic acids, ensuring their continued importance in the development of novel and functional molecules.
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- 27. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Semantic Scholar [semanticscholar.org]
- 28. C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
[3-(Pyridin-4-yl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Application of [3-(Pyridin-4-yl)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Arylpyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and efficiency in constructing C(sp²)–C(sp²) bonds.[1][2] This Nobel Prize-winning methodology has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[3][4][5]
Within the vast landscape of synthetic targets, molecules incorporating the arylpyridine scaffold are of paramount importance. The pyridine ring is a prevalent motif in a multitude of biologically active compounds and is crucial for tuning the electronic and photophysical properties of organic materials.[4][6] this compound is a highly valuable bifunctional building block that enables the direct installation of a 3-substituted phenyl-pyridine system. Its structure is particularly advantageous; as a 4-pyridyl derivative, it circumvents many of the stability and reactivity issues that plague its 2-pyridyl counterparts, making it a more reliable and versatile reagent for complex molecule synthesis.[7][8]
This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and expert insights for successfully employing .
Mechanistic Insights: Navigating the Catalytic Cycle with Pyridyl Boronic Acids
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay between a palladium catalyst, a base, an organoboron species, and an organic halide. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
The Critical Role of the Base
The base is not a mere spectator; its primary function is to activate the boronic acid. It reacts with this compound to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[10] This "ate" complex possesses a higher electron density on the organic moiety, which significantly accelerates the rate-limiting transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[10][11]
Challenges Inherent to Pyridyl Substrates
The use of pyridine-containing boronic acids introduces specific challenges not typically encountered with simple aryl boronic acids:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, both in the starting material and the bipyridyl product, can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, slowing or completely stalling the catalytic cycle.[7][12][13]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), leading to the formation of the corresponding arene and boric acid.[13][14] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[11][15]
This compound offers a distinct advantage over 2-pyridyl isomers. The nitrogen at the 4-position is less sterically available for inhibitory chelation with the palladium center compared to a nitrogen at the 2-position. Furthermore, 3- and 4-pyridyl boronic acids are generally more stable and less prone to protodeboronation than their 2-pyridyl counterparts.[7][8]
Experimental Application Notes and Protocols
This section provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Core Reagents and Recommended Conditions
A successful reaction depends on the judicious selection of each component. The following table summarizes their roles and provides typical starting conditions for optimization.
| Component | Example | Molar Equiv. | Role & Justification |
| Aryl Halide | 4-Bromoanisole | 1.0 | The electrophilic partner. Bromides and iodides are most common; chlorides require more active catalysts. |
| Boronic Acid | This compound | 1.1 - 1.5 | The nucleophilic partner. A slight excess is used to compensate for potential homocoupling or protodeboronation. |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | 1 - 5 mol% | The catalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos, XPhos, or PPh₃ | 1.1 - 2.2 (rel. to Pd) | Stabilizes the Pd center, enhances solubility, and modulates reactivity. Bulky, electron-rich ligands like SPhos are excellent for challenging couplings.[16] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation.[10] K₃PO₄ is a stronger base often used for less reactive partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | - | The aqueous phase is crucial for dissolving the inorganic base and facilitating boronate formation. The organic solvent solubilizes the organic components. |
| Temperature | 80 - 110 °C | - | Provides the necessary activation energy. Temperature should be optimized to balance reaction rate against reagent/catalyst decomposition. |
Step-by-Step Experimental Protocol
Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if applicable, the ligand (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then brine (15 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15][17]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen Contamination)2. Insufficiently Active Catalytic System3. Low Reaction Temperature | 1. Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.[13]2. Switch to a more active, bulky ligand (e.g., SPhos, XPhos, RuPhos).[16] Consider using a palladium precatalyst for faster generation of the active Pd(0) species.[14][18]3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Boronic acid instability. | 1. Minimize water content or use anhydrous conditions if possible. Use a non-aqueous base/solvent system if feasible.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[13][14] |
| Formation of Homocoupled Side Products | 1. Oxygen-induced side reactions.2. Catalyst system promotes homocoupling. | 1. Rigorously exclude oxygen from the reaction.2. Screen different palladium catalysts and ligands; some systems are less prone to homocoupling. Reduce catalyst loading if possible. |
| Stalled Reaction (Incomplete Conversion) | 1. Catalyst Deactivation/Inhibition.2. Insufficiently strong base. | 1. The bipyridyl product may be inhibiting the catalyst.[7] Employ sterically hindered ligands that can prevent product coordination. A modest increase in catalyst loading (e.g., to 5 mol%) may help.[13]2. Switch from a carbonate base (e.g., Na₂CO₃) to a stronger phosphate base (K₃PO₄). |
Conclusion
This compound is a robust and highly effective building block for the synthesis of complex arylpyridine structures via the Suzuki-Miyaura cross-coupling reaction. While the presence of the pyridine nitrogen introduces specific mechanistic challenges, a thorough understanding of the roles of the catalyst, ligand, and base allows for the development of high-yielding and reliable protocols. By carefully controlling the reaction atmosphere, selecting an appropriately active catalytic system, and being prepared to troubleshoot common side reactions, researchers can successfully leverage this versatile reagent to advance projects in drug discovery, materials science, and beyond.
References
- Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2024).
- Recent Progress on the Synthesis of Bipyridine Deriv
- Bipyridine. (n.d.). Organic Syntheses.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). BenchChem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling. (n.d.). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. (n.d.). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-pyridylboronic acid. (n.d.). Organic Syntheses.
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The Role of [4-(3-Pyridinyl)
- Help needed with unreproducible Suzuki coupling : r/Chempros. (2023). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
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Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling with [3-(Pyridin-4-yl)phenyl]boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboronic acids or their esters and organic halides or triflates is particularly vital in the pharmaceutical and materials science industries for the construction of complex biaryl and heterobiaryl structures.[4][5][6] However, the use of nitrogen-containing heteroarylboronic acids, such as [3-(Pyridin-4-yl)phenyl]boronic acid, introduces specific and significant challenges that necessitate careful consideration of the catalytic system.[7][8]
The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[3][9] This interaction can disrupt the catalytic cycle, leading to low yields and sluggish reaction rates. Furthermore, heteroaryl boronic acids can be prone to competitive protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[10]
This technical guide provides an in-depth analysis of palladium catalyst systems tailored for the successful Suzuki coupling of this compound. We will explore the mechanistic nuances, delve into the rationale for catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reactions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, Ar-Pd(II)-X.[4][12] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[13] This boronate then reacts with the Pd(II) complex to displace the halide and form a new Ar-Pd(II)-Ar' intermediate. This step is often the rate-determining step, especially with challenging substrates.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][10]
Visualization of the Catalytic Cycle
Sources
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Application Notes and Protocols: Suzuki-Miyaura Coupling of [3-(Pyridin-4-yl)phenyl]boronic acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3][4] This guide provides a detailed examination of the reaction conditions for a specific, yet broadly applicable transformation: the coupling of [3-(Pyridin-4-yl)phenyl]boronic acid with various aryl halides.
The presence of the pyridine moiety in the boronic acid introduces specific challenges that necessitate careful optimization of reaction parameters. Nitrogen-containing heterocycles can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] Furthermore, heteroaryl boronic acids can be prone to protodeboronation, a significant side reaction that diminishes yield.[7][8] This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed protocols, and offer troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex toggling between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rationalizing the choice of reagents and conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1][2][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl.[1]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Reaction Components and Considerations
The success of the coupling of this compound with aryl halides hinges on the judicious selection of the catalyst system, base, and solvent.
Palladium Catalyst and Ligands
The choice of the palladium source and, more critically, the supporting ligand is crucial for an efficient reaction.[5] The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[1] For challenging substrates like nitrogen-containing heterocycles, electron-rich and sterically hindered phosphine ligands are often employed.[5][12]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common, air-stable choice, but may require higher temperatures.[2] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | Often effective for a broad range of substrates. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 0.5-2 | A common Pd(0) source, used in conjunction with a phosphine ligand.[8] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Biaryl phosphines | 1-3 | Highly effective for challenging couplings, including those with aryl chlorides.[5][13][14] |
| N-Heterocyclic Carbenes (NHCs) | e.g., PEPPSI™ catalysts | 1-3 | Offer high stability and activity.[1] |
The Role of the Base
A base is essential for the transmetalation step.[9][11] It activates the boronic acid by forming a more nucleophilic boronate species.[10] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Solvents | Key Characteristics |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Dioxane/Water, Toluene, DMF | Carbonates are widely used and effective. Cesium carbonate is often beneficial for less reactive substrates.[4][9][15] |
| K₃PO₄ | Strong | Dioxane, Toluene | A strong, non-nucleophilic base that is often effective in challenging couplings.[6][9][16] |
| KOtBu | Very Strong | THF, Dioxane | A very strong base, can be useful for unreactive aryl chlorides but may promote side reactions.[9] |
| Organic Bases (e.g., NEt₃) | Weak to Moderate | Toluene, THF | Generally less effective for Suzuki couplings but can be used in specific cases.[9] |
Solvent Systems
The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[17] Biphasic solvent systems, often containing water, are common in Suzuki couplings.[9][18]
| Solvent System | Typical Ratio | Temperature Range (°C) | Notes |
| Dioxane/Water | 4:1 to 10:1 | 80-110 | A versatile and widely used system.[2][16] |
| Toluene/Water | 4:1 to 10:1 | 80-110 | Another common biphasic system. |
| DMF | - | 80-150 | A polar aprotic solvent that can be effective for less soluble substrates.[1][9] |
| THF | - | 60-70 | A lower boiling point solvent, suitable for more reactive substrates.[1][9] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
General Experimental Workflow
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with an Aryl Chloride (Optimized for Challenging Substrates)
Aryl chlorides are generally less reactive than aryl bromides and often require more active catalyst systems.[1][19]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.6 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.6 mol%) to a Schlenk tube or sealed vial.
-
Add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of base or solvent. | Screen different palladium catalysts and ligands (e.g., Buchwald ligands for aryl chlorides).[5][13] Increase the reaction temperature. Try a stronger base like K₃PO₄ or Cs₂CO₃.[9][15][16] |
| Protodeboronation of Boronic Acid | Presence of water and/or acidic protons, prolonged reaction time at high temperature. | Use anhydrous conditions. Use a milder base if possible. Minimize reaction time. Consider using the corresponding boronate ester.[7][8] |
| Homocoupling of Aryl Halide | Catalyst decomposition, presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Catalyst Inhibition | Coordination of the pyridine nitrogen to the palladium center. | Use sterically hindered ligands that can prevent or weaken this coordination.[5] |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile transformation for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful execution. By carefully selecting the catalyst system, base, and solvent, and by following the detailed protocols provided, researchers can effectively navigate the challenges associated with this specific coupling and achieve high yields of the desired products. The information and procedures outlined in this guide are intended to serve as a comprehensive resource for scientists engaged in synthetic organic chemistry and drug discovery.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, P., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Valle, H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Maji, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Todd, M. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Fu, G. C., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
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Trust, T. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Omega. [Link]
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Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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Gildner, P. G., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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Revolutionizing Biaryl Synthesis: A Deep Dive into the Suzuki-Miyaura Coupling with [3-(Pyridin-4-yl)phenyl]boronic acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of molecular construction. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds, lauded for its mild conditions and functional group tolerance.[3] This guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing a particularly valuable building block: [3-(Pyridin-4-yl)phenyl]boronic acid. We will delve into the mechanistic intricacies, provide a field-proven protocol, and address common challenges to empower scientists in their synthetic endeavors.
The choice of this compound is strategic. The presence of the pyridine ring introduces a key pharmacophore, a feature often sought in drug discovery for its ability to engage in hydrogen bonding and other crucial biological interactions. However, the inclusion of heteroaromatic systems, especially nitrogen-containing rings like pyridine, can introduce unique challenges in Suzuki-Miyaura couplings.[4][5][6] This guide will equip you with the knowledge to navigate these complexities.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
At the heart of this powerful transformation lies a palladium catalyst that orchestrates the coupling of an organoboron species with an organic halide.[7][8] The generally accepted mechanism proceeds through a well-defined catalytic cycle.[3][7][8]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (or triflate), forming a Pd(II) complex.[3][7]
-
Transmetalation: This is often the rate-determining step. The organoboron compound, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[8][9] The base's role is crucial; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[7][8]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the "Pyridine Problem"
The presence of the pyridine nitrogen in this compound can sometimes lead to challenges known as the "2-pyridyl problem," which can also affect other pyridine isomers.[1][5] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, heteroaryl boronic acids can be more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[4][6]
To mitigate these issues, careful selection of the catalyst system, including the palladium source and the ligand, is paramount. Sterically hindered and electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the desired coupling and minimizing catalyst deactivation.[1]
A Validated Protocol for Biaryl Synthesis
This protocol outlines a general and robust method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Safety Precautions:
-
Palladium compounds and boronic acids can be irritants.[11][12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[12][14][15]
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Application Notes & Protocols: [3-(Pyridin-4-yl)phenyl]boronic Acid in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Advanced Materials
[3-(Pyridin-4-yl)phenyl]boronic acid is a bifunctional organic compound that has emerged as a critical building block in the synthesis of advanced materials for organic electronics. Its structure is unique, featuring a phenylboronic acid group, which is a cornerstone for palladium-catalyzed cross-coupling reactions, and a pyridin-4-yl substituent. This combination offers a powerful tool for molecular engineers. The boronic acid moiety enables the facile formation of carbon-carbon bonds, primarily through the Suzuki-Miyaura coupling reaction, allowing for the construction of complex π-conjugated systems.[1][2]
The integrated pyridine ring is not a passive component; its electron-deficient nature significantly influences the electronic properties of the resulting molecule.[1] By incorporating this moiety, researchers can strategically tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. This control is paramount for optimizing charge injection, transport, and overall device efficiency in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).[3][4] These tailored electronic and optical properties are essential for developing next-generation organic semiconductors, polymers, and functional materials.[1]
Core Concept: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound in organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms. The reaction couples an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: The organoboron compound (Ar²-B(OH)₂), activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active palladium(0) catalyst.
Sources
Application Notes & Protocols: [3-(Pyridin-4-yl)phenyl]boronic acid as a Versatile Building Block for Functional Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(Pyridin-4-yl)phenyl]boronic acid is a uniquely bifunctional organic building block that is gaining significant traction in materials science and medicinal chemistry. Its structure strategically combines a Lewis acidic boronic acid moiety with a Lewis basic pyridyl nitrogen atom within a rigid phenyl backbone. This duality allows for orthogonal reactivity, enabling its participation in diverse chemical transformations, from classic cross-coupling reactions to the directed self-assembly of complex supramolecular architectures. This guide provides an in-depth exploration of its properties, explains the mechanistic basis for its utility, and delivers detailed protocols for its application in the synthesis of advanced functional materials, including porous crystalline polymers and sensing platforms.
Introduction: The Power of a Bifunctional Building Block
The utility of a molecular building block is defined by its functional groups—their reactivity, orientation, and interplay. This compound is a prime example of intelligent molecular design. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2] Simultaneously, the pyridyl nitrogen serves as a powerful coordination site for metal ions and a hydrogen bond acceptor, or it can engage in dative bonding.[3][4] This inherent bifunctionality, housed within a single molecule, allows for the rational design of materials with sophisticated properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 337536-25-1 | [5][6] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [5] |
| Molecular Weight | 199.01 g/mol | [5][6] |
| Appearance | Typically a solid | [7] |
| Key Functional Groups | Boronic Acid (-B(OH)₂), Pyridyl Nitrogen (N) | N/A |
| Solubility | Soluble in organic solvents like DMF, ethanol | [8] |
Core Principle: Orthogonal Reactivity and Directed Assembly
The primary advantage of this compound lies in the distinct and often non-interfering reactivity of its two key functional groups. The boronic acid is a versatile precursor for C-C bond formation and diol recognition, while the pyridyl group directs coordination chemistry. This allows for a multi-dimensional approach to material design.
Application I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9] In this context, this compound serves as the organoboron nucleophile, efficiently transferring the "3-(pyridin-4-yl)phenyl" moiety to an aryl or vinyl halide. This is particularly valuable in drug discovery for creating biaryl structures, which are common motifs in pharmacologically active molecules.[10][11]
Protocol: Synthesis of a Biaryl Compound via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide.
Causality Behind Choices:
-
Catalyst: A palladium(II) acetate/triphenylphosphine system is chosen. In situ, Pd(II) is reduced to the active Pd(0) catalyst. Triphenylphosphine serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.[12]
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9][12]
-
Solvent System: A biphasic system of an organic solvent (e.g., 1,4-dioxane or toluene) and water is employed to dissolve both the organic reactants and the inorganic base.[12]
Table 2: Reagents and Materials for Suzuki Coupling
| Reagent/Material | Amount (Example Scale) | Moles (mmol) | Purpose |
| This compound | 239 mg | 1.2 | Organoboron source |
| Aryl Bromide (Ar-Br) | 1.0 eq | 1.0 | Electrophilic partner |
| Palladium(II) Acetate [Pd(OAc)₂] | 7 mg | 0.03 (3 mol%) | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 31 mg | 0.12 (12 mol%) | Ligand |
| Sodium Carbonate (Na₂CO₃) | 212 mg | 2.0 | Base |
| 1,4-Dioxane (or Toluene) | 5 mL | - | Organic solvent |
| Deionized Water | 5 mL | - | Aqueous solvent for base |
| Schlenk flask, condenser, magnetic stirrer, N₂ gas | - | - | Inert atmosphere reaction setup |
Step-by-Step Procedure:
-
Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by air.
-
Solvent Addition: Add the 1,4-dioxane (5 mL) via syringe.
-
Base Addition: In a separate vial, dissolve the sodium carbonate (2.0 mmol) in deionized water (5 mL). Degas this solution by bubbling nitrogen through it for 15 minutes. Add the aqueous base to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application II: Synthesis of Functional Porous Polymers
Crystalline porous polymers like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are at the forefront of materials science, with applications in gas storage, separation, and catalysis.[13][14] this compound is an ideal candidate for constructing these materials.
A. Metal-Organic Frameworks (MOFs)
In MOF synthesis, the pyridyl nitrogen acts as the coordinating group, binding to a metal-ion cluster (the secondary building unit, or SBU), while the boronic acid group can be directed into the pores. This provides a handle for post-synthetic modification or for creating boronate-affinity sites for the selective capture of cis-diol compounds like nucleosides or sugars.[15][16][17]
Protocol: General Solvothermal Synthesis of a Pyridyl-Carboxylate MOF This protocol outlines a conceptual synthesis where the boronic acid is first oxidized to a carboxylic acid to create a more conventional pyridyl-dicarboxylate linker, a common strategy for incorporating such motifs.
-
Linker Synthesis: Oxidize this compound to 4-(3-carboxyphenyl)pyridine. This can be achieved using various oxidizing agents.
-
MOF Assembly: In a glass vial, combine the synthesized linker (e.g., 0.1 mmol), a metal salt (e.g., ZrCl₄, 0.1 mmol), and a modulator (e.g., acetic acid, 10-20 eq) in a suitable solvent like DMF (N,N-dimethylformamide).
-
Solvothermal Reaction: Seal the vial and heat it in an oven at 80-120 °C for 24-72 hours. The slow heating allows for the formation of a crystalline product.
-
Isolation: After cooling, decant the solvent and wash the resulting crystalline powder repeatedly with fresh DMF and then solvent-exchange with a volatile solvent like ethanol or acetone.
-
Activation: Activate the MOF by heating under vacuum to remove residual solvent from the pores.
B. Covalent Organic Frameworks (COFs)
For COFs, the boronic acid functionality is primary. Through a dehydration reaction, three boronic acid groups can self-condense to form a planar, six-membered boroxine ring.[13] When a linker with multiple boronic acid groups is used, this reaction creates a stable, porous 2D or 3D network. Using this compound in conjunction with a trigonal co-monomer (e.g., a tri-boronic acid) would result in a COF whose pores are decorated with pyridyl groups, creating a specific chemical environment for selective guest binding or catalysis.[18][19]
Protocol: Solvothermal Synthesis of a Boroxine-Linked COF
-
Monomer Mixture: In a Pyrex tube, mix this compound and a co-monomer like 1,3,5-benzenetriboronic acid in a 3:1 molar ratio.
-
Solvent System: Add a solvent mixture, typically 1,4-dioxane and mesitylene (e.g., 1:1 v/v). Dioxane aids solubility while mesitylene acts as a high-boiling template.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Reaction: Seal the tube under vacuum and heat in an oven at 120 °C for 72 hours.
-
Isolation and Activation: Collect the resulting powder by filtration, wash extensively with anhydrous acetone and THF, and dry under vacuum at elevated temperature to yield the porous COF.
Application III: Boronate-Affinity Sensing Platforms
The ability of boronic acids to reversibly bind with cis-diols forms the basis of many sensors, particularly for glucose.[20][21][22] When this compound is incorporated into a larger system, such as a fluorescent molecule or a polymer matrix, the binding of a diol like glucose can trigger a detectable change. The binding event alters the electronic properties of the boron atom from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate ester. This change can modulate fluorescence (e.g., via Photoinduced Electron Transfer, PET), leading to a "turn-on" or "turn-off" signal.[2]
Conceptual Protocol: Fluorescent Glucose Sensing
-
Sensor Synthesis: Synthesize a fluorophore that is covalently linked to the this compound moiety.
-
Assay Preparation: Prepare a buffered aqueous solution (e.g., PBS at pH 7.4, physiological pH) containing a known concentration of the fluorescent sensor.
-
Measurement: Record the baseline fluorescence intensity of the solution using a spectrofluorometer.
-
Titration: Add aliquots of a concentrated glucose solution to the cuvette, allowing the system to equilibrate after each addition.
-
Data Analysis: Record the fluorescence intensity after each addition. A plot of fluorescence change versus glucose concentration will yield a binding curve, demonstrating the sensor's response.
Characterization of Derived Materials
A multi-technique approach is essential to confirm the successful synthesis and properties of materials derived from this compound.
Table 3: Key Characterization Techniques
| Technique | Information Provided | Application Area |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Confirms covalent structure of final coupled products; monitors formation of boronate esters. | Suzuki, Sensing |
| FT-IR Spectroscopy | Confirms presence of functional groups (B-O, C=N) and formation of boroxine rings in COFs.[23] | MOFs, COFs |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of MOFs and COFs.[18] | MOFs, COFs |
| Gas Sorption Analysis (N₂, Ar) | Determines surface area and pore size distribution, confirming the permanent porosity of MOFs and COFs. | MOFs, COFs |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal habit of the synthesized materials.[23] | MOFs, COFs |
| Fluorescence Spectroscopy | Measures the response of a sensor to an analyte (e.g., glucose).[21] | Sensing |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the final material.[23] | MOFs, COFs, Polymers |
Safety Information
Boronic acids are generally stable compounds but should be handled with appropriate care in a laboratory setting.[8]
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7]
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Catalytic Applications of Metal Complexes with [3- (Pyridin-4-yl)phenyl]boronic Acid Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Ligand Platform for Versatile Catalysis
In the landscape of modern catalysis, the design of ligands that actively participate in the catalytic cycle has emerged as a powerful strategy to enhance reactivity, selectivity, and overall efficiency. [3-(Pyridin-4-yl)phenyl]boronic acid represents a compelling class of bifunctional ligands, uniquely combining a Lewis basic pyridine nitrogen atom with a Lewis acidic boronic acid moiety. This arrangement allows for cooperative interactions with a metal center, enabling novel modes of substrate activation and bond formation.
This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring this compound and its derivatives. We will delve into the mechanistic underpinnings of these catalytic systems, offering field-proven insights into experimental design. Detailed, step-by-step protocols for the synthesis of the ligand, the preparation of metal complexes, and their application in key organic transformations are provided to empower researchers in their synthetic endeavors.
Part 1: Ligand Synthesis
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title ligand from commercially available starting materials. The key transformation is a palladium-catalyzed Suzuki coupling between 3-bromophenylboronic acid and 4-bromopyridine.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Bromophenylboronic acid
-
4-Bromopyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromophenylboronic acid (1.0 equiv), 4-bromopyridine hydrochloride (1.1 equiv), and sodium carbonate (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 95-100 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium complexes, particularly those featuring chiral diene ligands, in combination with pyridylboronic acids, are highly effective for the asymmetric conjugate addition to α,β-unsaturated carbonyl compounds.[1][2][3] The bifunctional nature of the ligand can play a crucial role in the transmetalation step, which is often rate-limiting.[4]
Causality in Experimental Design:
-
Choice of Metal: Rhodium(I) is well-suited for this transformation due to its ability to readily undergo oxidative addition and reductive elimination, and its propensity to form active hydroxo species that facilitate transmetalation with the boronic acid.[4]
-
Ligand: Chiral diene ligands are employed to create a chiral environment around the metal center, inducing enantioselectivity in the addition of the aryl group to the prochiral enone.
-
Solvent: A mixture of an organic solvent (e.g., ethanol or dioxane) and water is often optimal. Water is crucial for the formation of the active Rh-OH species and for the hydrolysis of the resulting rhodium enolate to regenerate the catalyst.[5] Ethanol can also help to suppress protodeboronation of the pyridylboronic acid.[1][3]
-
Base: A mild base, such as potassium hydroxide or sodium carbonate, is required to facilitate the formation of the hydroxorhodium species and to activate the boronic acid for transmetalation.[2]
Catalytic Cycle for Rhodium-Catalyzed Conjugate Addition
Caption: Proposed catalytic cycle for the rhodium-catalyzed conjugate addition of an arylboronic acid.
Protocol 2: Asymmetric Conjugate Addition to a Cyclic Enone
This protocol describes the asymmetric addition of this compound to 2-cyclohexen-1-one, a common benchmark substrate.
Materials:
-
[RhCl(diene)]₂ (e.g., diene = 1,5-cyclooctadiene, COD)
-
Chiral diene ligand (e.g., (S)-BINAP)
-
This compound
-
2-Cyclohexen-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare the catalyst by dissolving [RhCl(diene)]₂ (0.0125 equiv) and the chiral diene ligand (0.025 equiv) in ethanol. Stir for 15-20 minutes at room temperature.
-
To this solution, add 2-cyclohexen-1-one (1.0 equiv), this compound (1.2 equiv), and a solution of KOH (0.1 equiv) in degassed water.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting enone.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted cyclohexanone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data for Rhodium-Catalyzed Conjugate Addition
| Entry | Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | 4-Pyridylboronic acid | 98 | 99 |
| 2 | 2-Cyclopenten-1-one | 4-Pyridylboronic acid | 95 | 98 |
| 3 | (E)-4-Phenylbut-3-en-2-one | 3-Pyridylboronic acid | 92 | 97 |
| 4 | Methyl vinyl ketone | 3-Pyridylboronic acid | 88 | 95 |
| 5 | Ethyl acrylate | 4-Pyridylboronic acid | 90 | >99 |
Data adapted from representative literature for similar systems.[2]
Part 3: Iridium-Catalyzed C-H Activation
Iridium complexes, particularly those supported by pincer ligands, have shown remarkable activity in C-H activation and functionalization reactions. When this compound or its derivatives are incorporated into a pincer ligand scaffold (e.g., a PBP-type ligand where P is a phosphine donor), the boronic acid moiety can act as a Lewis acidic directing group. This directs the iridium center to activate a specific C-H bond, often ortho to the directing group.
Causality in Experimental Design:
-
Choice of Metal: Iridium is a prime choice for C-H activation due to its ability to access higher oxidation states (Ir(III)/Ir(V) cycle) and its high reactivity towards C-H bonds.
-
Pincer Ligand: The tridentate pincer ligand provides a stable coordination environment for the iridium center, preventing catalyst decomposition and allowing for high catalytic turnover. The rigidity of the pincer scaffold also plays a key role in directing the C-H activation.
-
Boryl Directing Group: The Lewis acidic boron center can coordinate to a Lewis basic site on the substrate (e.g., the nitrogen of another pyridine molecule), positioning the substrate for regioselective C-H activation by the iridium center.[6]
-
Reaction Conditions: These reactions are typically run under anhydrous and inert conditions to prevent quenching of the highly reactive iridium intermediates.
Mechanism of Boryl-Directed C-H Activation
Caption: Generalized mechanism for Iridium-catalyzed, boryl-directed C-H activation.
Protocol 3: Synthesis of an Iridium PBP Pincer Complex
This protocol provides a general method for the synthesis of an iridium pincer complex, which can be adapted for ligands derived from this compound. The synthesis involves the metalation of a PBP ligand precursor.
Materials:
-
PBP ligand precursor (e.g., a bis(phosphino)phenylborane)
-
[Ir(COE)₂Cl]₂ (COE = cyclooctene)
-
Toluene (anhydrous)
-
Pentane (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk flask with the PBP ligand precursor (1.0 equiv) and [Ir(COE)₂Cl]₂ (0.5 equiv).
-
Add anhydrous toluene to dissolve the reagents.
-
Heat the reaction mixture at 110 °C for 5-10 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum to yield a solid residue.
-
Wash the residue with anhydrous pentane to remove any remaining starting materials and byproducts.
-
Dry the resulting solid under vacuum to obtain the (PBP)IrCl complex.
-
Characterize the complex using NMR spectroscopy (¹H, ³¹P, ¹¹B) and X-ray crystallography if suitable crystals can be obtained.
Protocol 4: Catalytic C-H Borylation Directed by a PBP Ligand
This protocol outlines a representative procedure for the iridium-catalyzed C-H borylation of a heterocycle, where the PBP ligand directs the regioselectivity.
Materials:
-
(PBP)Ir catalyst (e.g., (PBP)IrH₄ or generated in situ) (0.01-0.05 equiv)
-
Heterocyclic substrate (e.g., pyridine) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Cyclooctane (as solvent and internal standard)
Procedure:
-
In a glovebox, add the (PBP)Ir catalyst, the heterocyclic substrate, and B₂pin₂ to a screw-capped vial equipped with a stir bar.
-
Add cyclooctane as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Cool the reaction to room temperature.
-
Analyze an aliquot of the reaction mixture by GC-MS to determine the conversion and product distribution.
-
For product isolation, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The use of metal complexes with this compound and related ligands offers a versatile and powerful platform for a range of catalytic transformations. The unique bifunctional nature of these ligands, combining both Lewis acidic and basic sites, enables cooperative catalysis and opens up new avenues for reaction design. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit these fascinating catalytic systems in their own synthetic work, from academic discovery to applications in drug development and materials science.
References
-
Hayashi, T., et al. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Shih, W.-C., & Ozerov, O. V. (2017). Synthesis and Characterization of PBP Pincer Iridium Complexes and Their Application in Alkane Transfer Dehydrogenation. Organometallics. Available at: [Link]
-
Shih, W.-C., et al. (2014). Iridium Complexes of a Bis(N-pyrrolyl)boryl/Bis(phosphine) PBP Pincer Ligand. Inorganic Chemistry. Available at: [Link]
-
Shih, W.-C., & Ozerov, O. V. (2017). Synthesis and Characterization of PBP Pincer Iridium Complexes and Their Application in Alkane Transfer Dehydrogenation. Semantic Scholar. Available at: [Link]
-
Ye, B., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. Available at: [Link]
-
Yamashita, M., et al. (2009). Syntheses of PBP pincer iridium complexes: a supporting boryl ligand. Journal of the American Chemical Society. Available at: [Link]
-
Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Duncton, M. A. J. (2011). Rh(i)-catalysed boronic acid conjugate additions and alkyne hydroacylation reactions, together with a merged, sequential process. ResearchGate. Available at: [Link]
-
Ye, B., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. Available at: [Link]
-
Hall, D. G. (2011). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis. Available at: [Link]
-
Szymczak, N. K., et al. (2018). Substrate Specific Metal-Ligand Cooperative Binding: Considerations for Weak Intramolecular Lewis Acid/Base Pairs. ChemRxiv. Available at: [Link]
-
Melen, R. L. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. Available at: [Link]
-
Hall, D. G. (2011). Emergent Organoboron Acid Catalysts. PMC. Available at: [Link]
-
Ke, Z., & Cundari, T. R. (2013). Boron-Based Lewis Acid Transition Metal Complexes as Potential Bifunctional Catalysts. ResearchGate. Available at: [Link]
-
Ren, Y., et al. (2009). Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to α-Ketoesters. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Huang, R., et al. (2024). Bridging the incompatibility gap in dual asymmetric catalysis over a thermoresponsive hydrogel-supported catalyst. ResearchGate. Available at: [Link]
-
Ye, B., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. Figshare. Available at: [Link]
-
Shintani, R., & Hayashi, T. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science. Available at: [Link]
-
Li, W., et al. (2002). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Alcázar, J., et al. (2007). Regioselective 1,6-Conjugate Addition of Boronic Acids and Grignard Reagents to Dienylpyridines. Docta Complutense. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]
-
Li, W., et al. (2005). 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Varello, M., et al. (2019). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: [Link]
-
Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Sakuma, S., & Miyaura, N. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. Available at: [Link]
-
C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. Available at: [Link]
-
Yamashita, M., et al. (2015). A long-tethered (P–B–P)-pincer ligand: synthesis, complexation, and application to catalytic dehydrogenation of alkanes. Dalton Transactions. Available at: [Link]
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Graphviz. (2022). dot. Retrieved from [Link]
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slotrans. (2017). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. GitHub Gist. Available at: [Link]
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Wiśniewska, J., et al. (2014). Rhodium(III) complexes with polypyridyls and pyrazole and their antitumor activity. ResearchGate. Available at: [Link]
-
Ozerov, O. V., et al. (2021). Cooperative C-H Activation of Pyridine by PBP Complexes of Rh and Ir Can Lead to Bridging 2-Pyridyls with Different Connectivity to the B-M Unit. ResearchGate. Available at: [Link]
-
Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. Available at: [Link]
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von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
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graphviz. (n.d.). Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]
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Iridium PNP pincer complexes: CH activation, oxygenation and oxidation reactions. mediaTUM. Available at: [Link]
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Ozdemir, I., et al. (2004). Synthesis of novel rhodium-carbene complexes as efficient catalysts for addition of phenylboronic acid to aldehydes. Akademik Veri Yönetim Sistemi. Available at: [Link]
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How to create a cyclic graph using GraphViz DOT? Stack Overflow. Available at: [Link]
- Process for the preparation of substituted phenylboronic acids. Google Patents.
-
Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Cataly. CSIC Digital. Available at: [Link]
-
Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. Available at: [Link]
-
Ishihara, K., et al. (2005). Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids. Chemical Communications. Available at: [Link]
Sources
- 1. Iridium Complexes of a Bis(N-pyrrolyl)boryl/Bis(phosphine) PBP Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
large-scale synthesis using [3-(Pyridin-4-yl)phenyl]boronic acid
An Application Guide for the Large-Scale Synthesis of [3-(Pyridin-4-yl)phenyl]boronic acid
Abstract
This compound is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1] Its bifunctional nature, incorporating a phenylboronic acid moiety and a pyridine ring, makes it an essential reagent for synthesizing active pharmaceutical ingredients (APIs) and advanced functional materials.[1][2] This document provides a comprehensive guide for the large-scale synthesis, purification, and handling of this compound, tailored for researchers, process chemists, and drug development professionals. The protocols herein are designed to be robust and scalable, emphasizing safety, efficiency, and product quality.
Compound Profile and Properties
A summary of the key chemical and physical properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 337536-25-1 | [3] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [3] |
| Molecular Weight | 199.01 g/mol | [3] |
| Appearance | Solid | |
| SMILES | B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | [3] |
Strategic Approach to Large-Scale Synthesis
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing aryl-aryl bonds in both academic and industrial settings.[4][5] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, high yields, and the use of relatively stable and low-toxicity organoboron reagents.[4][6] For the synthesis of this compound, a Suzuki-Miyaura coupling strategy is the most logical and scalable approach.
The core transformation involves the palladium-catalyzed reaction between an organoboron reagent and an organohalide.[7] The catalytic cycle, which dictates the reaction's efficiency, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Kilogram-Scale Synthesis
This protocol outlines the synthesis of this compound from 1-bromo-3-iodobenzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The choice of the pinacol ester of pyridylboronic acid enhances stability and handling at scale.
Reagents and Equipment
| Reagent | CAS Number | Quantity (1 kg scale) | Molar Eq. | Notes |
| 1-Bromo-3-iodobenzene | 591-18-4 | 1.00 kg | 1.0 | Limiting Reagent |
| 4-(Pinacol)pyridineboronate | 181218-99-9 | 0.87 kg | 1.2 | Slight excess to drive reaction |
| Pd(PPh₃)₄ | 14221-01-3 | 20.5 g | 0.005 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 1.12 kg | 3.0 | Base |
| Toluene | 108-88-3 | 10 L | - | Solvent |
| Deionized Water | 7732-18-5 | 5 L | - | Solvent for base |
| Diethanolamine | 111-42-2 | 0.74 kg | 2.0 | For purification |
Equipment:
-
20L glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling mantle.
-
Large filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis of the target compound.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the 20L reactor is clean, dry, and properly assembled.
-
Charge the reactor with 1-bromo-3-iodobenzene (1.00 kg), 4-(pinacol)pyridineboronate (0.87 kg), and toluene (10 L).
-
Begin agitation and purge the vessel with nitrogen for at least 30 minutes to remove oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
-
Reagent Addition:
-
Add the palladium catalyst, Pd(PPh₃)₄ (20.5 g), to the mixture under a positive nitrogen flow.
-
In a separate vessel, dissolve sodium carbonate (1.12 kg) in deionized water (5 L) and degas the solution thoroughly with nitrogen.
-
Slowly add the degassed aqueous sodium carbonate solution to the reactor.
-
-
Reaction Execution:
-
Heat the biphasic mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using HPLC or TLC, checking for the disappearance of the 1-bromo-3-iodobenzene starting material. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 2 L of deionized water, separate, and discard the aqueous layer.
-
Large-Scale Purification Protocol
Purification of boronic acids can be challenging at scale due to their potential for decomposition on silica gel.[9][10] A robust, non-chromatographic method involves the formation and isolation of a diethanolamine adduct, which can selectively precipitate the boronic acid.[10]
-
Adduct Formation:
-
To the toluene solution from the work-up, add diethanolamine (0.74 kg) slowly while stirring.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate of the diethanolamine-boronate complex should form.
-
Cool the slurry to 0-5 °C and continue stirring for another hour to maximize precipitation.
-
-
Isolation and Hydrolysis:
-
Isolate the solid adduct by filtration, washing the cake with cold toluene (2 x 1 L) to remove impurities.
-
Transfer the wet cake to a clean vessel containing ethyl acetate (8 L) and 2M hydrochloric acid (6 L).
-
Stir vigorously until the solid dissolves. The boronic acid will move into the organic phase, while the protonated diethanolamine remains in the aqueous phase.
-
Separate the organic layer. Wash it with brine (2 L), then dry over anhydrous magnesium sulfate.
-
-
Final Product Isolation:
-
Filter off the drying agent.
-
Concentrate the ethyl acetate solution under reduced pressure to afford this compound as a solid.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization and Quality Control
| Analysis | Specification | Purpose |
| ¹H NMR | Conforms to structure | Confirms chemical identity and structural integrity |
| HPLC Purity | ≥98% | Quantifies purity and detects impurities |
| Mass Spec | Matches theoretical M.W. | Confirms molecular weight |
| Residual Solvents | Toluene, Ethyl Acetate <5000 ppm | Ensures solvents are within acceptable limits |
| Palladium Content | <10 ppm | Critical for pharmaceutical applications[5] |
Safety and Handling at Scale
Handling large quantities of chemicals requires strict adherence to safety protocols. Boronic acids, while generally stable, are classified as irritants and may pose reproductive toxicity risks with chronic exposure.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14] For handling powders, a dust mask or respirator (EN149 approved) is mandatory to prevent inhalation.[13][15]
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a fume hood.[15] Facilities must be equipped with an eyewash station and a safety shower.[14]
-
Spill & Leak Procedures:
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.[11] Do not discharge large quantities into the environment.[16]
-
Incompatibility: Avoid contact with strong oxidizing agents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | - Inactive catalyst- Insufficient base- Oxygen contamination | - Use fresh catalyst or a more robust pre-catalyst.- Ensure base is fully dissolved and adequately degassed.- Improve nitrogen purging; check for leaks in the reactor setup. |
| Low Yield after Work-up | - Incomplete adduct precipitation- Product loss during aqueous washes | - Increase stirring time or cool slurry further for precipitation.- Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. |
| Product Fails Purity Spec | - Inefficient purification- Co-precipitation of impurities | - Repeat the adduct formation/hydrolysis cycle.- Consider an additional recrystallization step from a suitable solvent system (e.g., acetonitrile/water). |
| Protodeborylation Impurity | - Presence of excess water- Prolonged heating under basic conditions | - Use anhydrous solvents where possible.- Minimize reaction time once the starting material is consumed.[17] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid? [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
Carl ROTH. Safety Data Sheet: Boric acid. [Link]
-
Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Rowe Scientific. Boric Acid (Solid) Safety Data Sheet. [Link]
-
ResearchGate. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. [Link]
-
ACS Publications. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]
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ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
Etimine USA. Boric Acid SAFETY DATA SHEET. [Link]
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ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters? [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Google Patents.
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Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
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PubChem. (4-(Pyridin-4-yl)phenyl)boronic acid. [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of [4-(3-Pyridinyl)phenyl]boronic Acid in Material Science. [Link]
-
ChemBK. 4-(Pyridin-3-yl)phenylboronic acid. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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Navigating the Synthesis Maze: Protecting Group Strategies for [3-(Pyridin-4-yl)phenyl]boronic Acid
Application Note & Protocol Guide
Introduction: The Duality of [3-(Pyridin-4-yl)phenyl]boronic Acid
This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive centers: a boronic acid and a pyridine ring. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] Concurrently, the pyridine ring, a basic heterocycle, can participate in a variety of transformations, including N-alkylation, N-oxidation, and metal coordination. This duality, while offering synthetic versatility, also presents a significant challenge: the potential for undesired side reactions and catalyst inhibition.[2] This guide provides a comprehensive overview of protecting group strategies to navigate the complex reactivity of this compound, ensuring chemoselectivity and maximizing yields in multi-step syntheses.
The Chemoselectivity Challenge: Why Protection is Crucial
The acidic protons of the boronic acid can interfere with basic reaction conditions, while the Lewis basicity of the pyridine nitrogen can poison transition metal catalysts, particularly palladium, which is a cornerstone of many cross-coupling reactions.[3] Furthermore, the nucleophilicity of the pyridine can lead to undesired reactions when electrophilic reagents are used to target other parts of a molecule. Therefore, a carefully considered protecting group strategy is often essential to achieve the desired synthetic outcome.
Two primary strategic scenarios will be addressed:
-
Protecting the Boronic Acid: This is necessary when performing reactions on the pyridine ring or other parts of the molecule that are incompatible with a free boronic acid.
-
Protecting the Pyridine: This is crucial when the boronic acid is intended to undergo reactions, such as Suzuki-Miyaura coupling, and the basicity of the pyridine needs to be masked to prevent catalyst inhibition or side reactions.
Strategic Workflow for Protecting this compound
The following diagram illustrates the decision-making process for employing protecting groups with this compound.
Caption: Strategic workflow for protecting group application.
Part 1: Protection of the Boronic Acid Moiety
The most common and robust method for protecting boronic acids is their conversion to boronate esters.[4] Among these, pinacol esters are widely used due to their stability to a broad range of reaction conditions, including chromatography, and their compatibility with many synthetic transformations.[4][5]
Strategy: Pinacol Ester Formation
The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions affords the corresponding pinacol boronate ester. This transformation effectively masks the Lewis acidity and protic nature of the boronic acid group.
Caption: Formation of the pinacol ester protecting group.
Protocol 1: Synthesis of 2-(3-(Pyridin-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Anhydrous Magnesium Sulfate or Molecular Sieves (4Å)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add toluene to the flask to create a 0.2-0.5 M solution.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (2.0 eq) or activated 4Å molecular sieves.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the dehydrating agent and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Deprotection of the Pinacol Ester
While pinacol esters are stable, they can be deprotected to regenerate the free boronic acid when needed. Direct hydrolysis can be sluggish, but several effective methods are available.[4][6] A common and mild two-step procedure involves transesterification with diethanolamine followed by acidic hydrolysis.[7][8]
Protocol 2: Deprotection of 2-(3-(Pyridin-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials:
-
2-(3-(Pyridin-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine (DEA)
-
Diethyl ether or other suitable solvent
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Transesterification with Diethanolamine
-
Dissolve the pinacol boronate ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 30-60 minutes. A precipitate of the diethanolamine boronate adduct may form.
-
If a precipitate forms, it can be collected by filtration. Otherwise, proceed to the next step.
Step 2: Hydrolysis
-
To the mixture from Step 1, add 1 M aqueous HCl.
-
Stir vigorously for 20-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected this compound.
Part 2: Protection of the Pyridine Moiety
When the boronic acid is the reactive site of interest, particularly in palladium-catalyzed cross-coupling reactions, the Lewis basicity of the pyridine nitrogen can be problematic. A common strategy to mitigate this is the formation of a pyridine N-oxide.[9] This not only masks the basicity of the nitrogen but can also influence the electronic properties of the pyridine ring.
Strategy: Pyridine N-Oxide Formation
The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid being common choices.[10][11]
Caption: Formation of the pyridine N-oxide protecting group.
Protocol 3: Synthesis of [3-(1-Oxido-pyridin-1-ium-4-yl)phenyl]boronic acid
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Deprotection of the Pyridine N-Oxide
The N-oxide can be readily deoxygenated to regenerate the pyridine ring. A variety of reducing agents can be employed, with phosphorus trichloride (PCl₃) or catalytic hydrogenation being common methods.[12]
Protocol 4: Deoxygenation of [3-(1-Oxido-pyridin-1-ium-4-yl)phenyl]boronic acid
Using Phosphorus Trichloride (PCl₃):
Materials:
-
[3-(1-Oxido-pyridin-1-ium-4-yl)phenyl]boronic acid
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in anhydrous chloroform or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PCl₃ (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Orthogonal Protecting Group Strategies
For complex syntheses requiring modification at multiple sites, an orthogonal protecting group strategy is essential.[13] This involves using protecting groups that can be removed under distinct conditions without affecting each other. For this compound, a combination of a pinacol ester for the boronic acid and an N-oxide for the pyridine offers a viable orthogonal approach.
-
Pinacol ester: Stable to the oxidative conditions of N-oxide formation and the reductive conditions of N-oxide deprotection (e.g., with PCl₃). It is typically removed under acidic or transesterification conditions.[6]
-
N-oxide: Stable to the conditions of pinacol ester formation (mildly acidic or neutral). It is removed under reductive conditions.
This orthogonality allows for selective manipulation of either the pyridine or the phenylboronic acid moiety while the other is masked.
Conclusion
The successful application of this compound in complex organic synthesis hinges on the strategic use of protecting groups. By temporarily masking the reactivity of either the boronic acid as a pinacol ester or the pyridine as an N-oxide, chemists can unlock the full synthetic potential of this versatile bifunctional building block. The protocols outlined in this guide provide a reliable framework for implementing these strategies, enabling researchers and drug development professionals to construct complex molecular architectures with precision and efficiency.
References
-
Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). Link
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. Link
-
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Link
-
Chem-Station. Protecting Groups for Boronic Acids. Link
-
D. G. Hall, et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett. 2011, 13 (10), pp 2582–2585. Link
-
D. G. Hall, et al. A method for the deprotection of alkylpinacolyl boronate esters. J. Org. Chem. 2011, 76(9), 3472-8. Link
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Link
-
Reddit. Boronic acid pinacol ester deprotection. Link
-
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Link
-
D. G. Hall, et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Link
-
Echemi. What is Pyridine N Oxide Preparation: A simple guide. Link
-
M. R. G. L. de la Rosa, et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18 (17), pp 4344–4347. Link
-
Wikipedia. Pyridine-N-oxide. Link
-
BenchChem. A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Link
-
ACS Green Chemistry. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Link
-
S. L. Buchwald, et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nat. Commun. 2017, 8, 15630. Link
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Link
-
M. G. Finn, et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem. 2020, 16, 1023–1030. Link
-
Semantic Scholar. A method for the deprotection of alkylpinacolyl boronate esters. Link
-
D. G. Hall, et al. Boronic acid with high oxidative stability and utility in biological contexts. Proc. Natl. Acad. Sci. U.S.A. 2018, 115 (38), 9479-9484. Link
-
Semantic Scholar. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Link
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Link
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Link
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Link
-
ResearchGate. Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. Link
-
PubMed. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Link
-
PubMed. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Link
-
Google Patents. US9085590B2 - Protecting groups for boronic acids. Link
-
ACS Publications. Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Link
-
Waseda University. Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Link
-
PubMed. A Boron Protecting Group Strategy for 1,2-Azaborines. Link
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- 3. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Pyridylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing pyridyl-containing biaryl compounds. The pyridine motif is a cornerstone in medicinal chemistry and materials science, yet its incorporation via Suzuki coupling is frequently plagued by low yields and reproducibility issues.
This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
PART 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of pyridylboronic acids in a direct question-and-answer format.
Q1: My reaction is giving low to no yield. What are the primary causes?
A1: When a Suzuki coupling with a pyridylboronic acid fails, the root cause typically falls into one of three categories: instability of the boron reagent, a suboptimal catalyst system, or an incompatible choice of base and solvent.
-
Pyridylboronic Acid Instability: This is the most frequent and significant challenge, especially with 2-pyridylboronic acids.[1][2] These compounds are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile before it can participate in the catalytic cycle.[3] This process is often accelerated by the basic and aqueous conditions typical of many Suzuki protocols.[4][5]
-
Inefficient Catalytic Cycle: The Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For pyridyl couplings, two steps are often problematic:
-
Oxidative Addition: Less reactive coupling partners, such as aryl or heteroaryl chlorides, can make the initial oxidative addition of the palladium catalyst slow.[6]
-
Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish due to the electron-deficient nature of the pyridine ring.[7] The choice of ligand on the palladium center is critical to facilitate both of these steps.
-
-
Incorrect Base and Solvent System: The base is necessary to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[8] However, a base that is too strong or poorly soluble can accelerate protodeboronation.[8] The solvent must dissolve the reactants and catalyst while mediating the activity of the base. The presence or absence of water is a particularly critical parameter.[9]
Q2: My 2-pyridylboronic acid seems to be decomposing. How can I confirm this and what are the solutions?
A2: Decomposition of 2-pyridylboronic acid via protodeboronation is the leading cause of failure for these reactions.[2] You can confirm this by taking a sample of your reaction mixture and analyzing it by LC-MS or GC-MS, looking for the corresponding protonated pyridine starting material.
The high instability of 2-pyridylboronic acid is due to a unique unimolecular fragmentation pathway involving a zwitterionic intermediate that forms under neutral or slightly basic conditions.[3]
Mechanism of Protodeboronation for 2-Pyridylboronic Acid
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of [3-(Pyridin-4-yl)phenyl]boronic Acid
Prepared by the Gemini Application Science Team
Welcome to the technical support center for [3-(Pyridin-4-yl)phenyl]boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. We address one of the most common challenges encountered with organoboronic acids: premature C–B bond cleavage via protodeboronation. This document provides expert-driven FAQs, in-depth troubleshooting workflows, and validated protocols to help you maximize your reaction yields and ensure reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries we receive regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it detrimental to my reaction?
Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, using a proton source from the reaction medium (e.g., water).[1] For your specific compound, this process converts the active nucleophilic coupling partner, this compound, into an inert byproduct, 3-phenylpyridine. This decomposition directly consumes your starting material, leading to reduced yields of the desired coupled product and complicating purification.[1][2]
Q2: I'm seeing low yields in my Suzuki-Miyaura coupling. Is protodeboronation of my this compound the likely cause?
It is a strong possibility, but it's important to understand the specific reactivity of your reagent. Unlike some highly unstable heteroaryl boronic acids (e.g., 2-pyridylboronic acid), 4-pyridylboronic acid derivatives are known to be relatively stable toward protodeboronation under typical conditions.[3] If you are observing significant formation of 3-phenylpyridine, it is a critical indicator that your reaction conditions—particularly the choice of base, temperature, or reaction time—are likely too harsh.[4][5] The goal is to make the desired Suzuki-Miyaura coupling reaction kinetically much faster than the protodeboronation side reaction.[1]
Q3: How can I quickly check if my boronic acid has degraded before starting my experiment?
A simple ¹H NMR spectrum is the most effective method. Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of signals corresponding to 3-phenylpyridine alongside the expected signals for the boronic acid indicates degradation. For a pure sample, you should primarily see the characteristic aromatic signals of the desired compound and the broad singlet for the B(OH)₂ protons.
Q4: What are the best practices for storing this compound?
To ensure long-term stability, the compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container at low temperatures (–20°C is recommended).[6] Boronic acids are sensitive to atmospheric moisture and oxygen, which can promote both protodeboronation and oxidative degradation pathways.[2] Always bring the container to room temperature before opening to prevent condensation of moisture onto the solid material.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to the formation of the protodeboronated byproduct, 3-phenylpyridine.
Issue: Significant Byproduct Formation Identified as 3-Phenylpyridine
If LC-MS or NMR analysis confirms the presence of 3-phenylpyridine as a major byproduct, it is crucial to systematically identify the root cause. The following workflow will guide you through this process.
Caption: Troubleshooting workflow for diagnosing protodeboronation.
Diagnostic Protocol 1: Assessing Boronic Acid Stability Under Reaction Conditions
To isolate the effect of your reaction conditions on the stability of the boronic acid, it is essential to run a control experiment. This will quantify the "background" rate of protodeboronation.
Objective: To determine the percentage of this compound that degrades to 3-phenylpyridine under your specific reaction conditions in the absence of the aryl halide coupling partner.
Procedure:
-
Setup: In a reaction vessel, combine your solvent system, base, and this compound using the exact concentrations as your planned Suzuki-Miyaura reaction. Crucially, omit the aryl halide and the palladium catalyst.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, resolved signal in the ¹H NMR spectrum.
-
Heating & Sampling: Heat the mixture to your target reaction temperature. Take an aliquot (t=0) immediately and then at regular intervals (e.g., 1h, 3h, 6h, 12h). Quench each aliquot with a slightly acidic buffer.
-
Analysis: Analyze each sample by ¹H NMR.
-
Quantification: Compare the integration of a characteristic peak of the boronic acid to the integration of the internal standard at each time point. A decrease in this ratio over time corresponds directly to the rate of protodeboronation.
Interpretation: If you observe >10-15% degradation over your intended reaction time, your conditions are too harsh and require optimization.
Part 3: Proactive Prevention Strategies
Instead of troubleshooting a failed reaction, you can proactively minimize the risk of protodeboronation by employing optimized conditions or by using a more stable boron reagent from the outset.
Strategy 1: Optimizing Suzuki-Miyaura Reaction Conditions
The rate of protodeboronation is highly pH-dependent.[7] Base-catalyzed protodeboronation proceeds via the formation of the more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][3] By using a weaker base or non-aqueous conditions, you can minimize the concentration of this species, thereby slowing the undesired reaction.
| Parameter | Standard (High-Risk) Conditions | Optimized (Low-Risk) Conditions | Rationale |
| Base | NaOH, KOH, CsOH | K₂CO₃, K₃PO₄, CsF, KOAc | Strong bases create a high concentration of the reactive boronate species. Milder bases provide sufficient activity for the catalytic cycle while minimizing protodeboronation.[5][8] |
| Solvent | Dioxane/H₂O, DME/H₂O | Toluene, 2-MeTHF (with K₃PO₄), Anhydrous THF | Water is the proton source for protodeboronation. Reducing or eliminating water can significantly suppress the side reaction.[9] |
| Temperature | > 100 °C | 60 - 80 °C | Protodeboronation, like most reactions, is accelerated at higher temperatures. Use the lowest temperature that allows for efficient coupling.[4] |
| Catalyst | Low loading (e.g., 1 mol%) | Higher loading (2-5 mol%) with modern, highly active ligands (e.g., SPhos, XPhos) | A more active catalyst will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[1] |
Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions
Objective: To perform a Suzuki-Miyaura coupling while minimizing protodeboronation.
-
Reagent Preparation: To a dry reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Toluene or 2-MeTHF) via syringe.
-
Reaction: Place the vial in a pre-heated block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction should ideally be complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Proceed with standard purification.
Strategy 2: Conversion to a Pinacol Ester for Enhanced Stability
The most robust method to prevent protodeboronation is to convert the boronic acid to its corresponding pinacol ester (Bpin). The bulky pinacol group sterically protects the boron atom from hydrolysis and attack, dramatically increasing the compound's stability during storage, purification (including silica gel chromatography), and under basic reaction conditions.[2][10]
Caption: Pinacol esters are more stable by resisting hydrolysis to the reactive boronic acid.
Protocol 3: Synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Objective: To convert the boronic acid to its more stable pinacol ester.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene or THF).
-
Azeotropic Removal: Fit the flask with a Dean-Stark apparatus or add activated molecular sieves (4Å).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. If using molecular sieves, filter them off.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude solid can often be used directly or purified further by recrystallization or silica gel chromatography to yield the pure pinacol ester.
By implementing these diagnostic, troubleshooting, and preventative strategies, you can effectively overcome the challenge of protodeboronation and achieve consistent, high-yielding results in your synthetic endeavors.
References
-
Wikipedia. Protodeboronation . Available at: [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids . RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . Journal of the American Chemical Society. Available at: [Link]
-
Nett, A. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . The Journal of Physical Chemistry A. Available at: [Link]
-
Nett, A. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . PubMed Central. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation . ACS Symposium Series. Available at: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation . ResearchGate. Available at: [Link]
-
Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids . ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . National Institutes of Health. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation . Semantic Scholar. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion . LJMU Research Online. Available at: [Link]
-
Reddit user discussion. (2023). Protodeboronation product . r/Chempros. Available at: [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PubMed - NIH. Available at: [Link]
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship. Available at: [Link]
-
Reddit user discussion. (2022). For the pro's (Suzuki) . r/Chempros. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. Available at: [Link]
-
Fias, S., et al. (2014). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids . Request PDF on ResearchGate. Available at: [Link]
-
Ghorai, P. (2021). Transition metal-free synthesis of alkyl pinacol boronates . Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PMC - NIH. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine . Wiley-VCH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters . Blog Post. Available at: [Link]
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Technical Support Center: Catalyst Deactivation with Nitrogen-Containing Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for a critical challenge in modern synthetic chemistry: the deactivation of palladium catalysts during cross-coupling reactions involving nitrogen-containing boronic acids. Our goal is to move beyond simple procedural lists and offer a framework for understanding, diagnosing, and overcoming these common yet complex experimental hurdles.
Section 1: Understanding the Root Causes of Deactivation
Nitrogen-containing heterocycles are foundational building blocks in pharmaceuticals and materials science. The Suzuki-Miyaura cross-coupling reaction is a primary tool for their elaboration, but the presence of a Lewis basic nitrogen atom within the boronic acid coupling partner introduces specific pathways for catalyst deactivation that can frustrate even the most routine transformations.[1][2] Successful troubleshooting begins with understanding these competing, non-productive pathways.
The primary mechanisms of catalyst deactivation are:
-
Catalyst Poisoning by Nitrogen Coordination: The lone pair of electrons on the nitrogen atom (particularly in pyridinic and azolic systems) can coordinate strongly to the electron-deficient palladium center.[3][4] This coordination can stabilize intermediates or form off-cycle, inactive Pd-N complexes, effectively removing the catalyst from the productive catalytic cycle.[5][6] The basicity of the nitrogen atom directly correlates with its potential to inhibit the catalyst; for example, pyridine is a more potent inhibitor than the less basic 2-chloropyridine.[7][8]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[9][10] Heteroaryl boronic acids, especially those with the boron group at a position adjacent to a heteroatom (e.g., 2-pyridylboronic acid), are notoriously unstable and prone to this decomposition pathway.[11][12] The process can be accelerated by the presence of a base and water, which are standard components of many Suzuki-Miyaura reaction conditions.[9]
-
Formation of Inactive Palladium Black: Under certain conditions, particularly at elevated temperatures or when the ligand fails to adequately stabilize the Pd(0) species, individual palladium atoms can agglomerate into larger, insoluble, and catalytically inactive clusters known as palladium black.[3][4]
-
Homocoupling: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules, leading to an undesired symmetrical biaryl byproduct and consuming the starting material.[4][13]
These pathways do not operate in isolation and often work in concert to reduce reaction yields. The following diagram illustrates the competition between the desired catalytic cycle and these deactivation routes.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyridylboronic acid is not working (low to no yield). What are the first things I should check?
A1: When a reaction fails, systematically assess these key parameters first:
-
Catalyst & Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere.[10] Pd(II) precatalysts must be reduced in situ to the active Pd(0) state.[13] Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[13]
-
Inert Atmosphere: Oxygen is detrimental. It can lead to the homocoupling of boronic acids and oxidation of phosphine ligands, deactivating the catalyst.[4][13] Ensure your solvent is rigorously degassed (e.g., by sparging with argon/nitrogen or freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of inert gas.[10][13]
-
Reagent Purity: Verify the purity and stability of your boronic acid. Heteroaryl boronic acids can degrade over time via protodeboronation, even on the shelf.[12][13] Consider running an NMR on your boronic acid before use to check for decomposition to the corresponding protodeboronated heterocycle.
Q2: My main byproduct is the homocoupled dimer of my boronic acid. How do I prevent this?
A2: Homocoupling is almost always a sign of oxygen in the reaction mixture, which facilitates an oxidative cycle.[4]
-
Improve Degassing: This is the most critical step. Sparge your solvent with argon or nitrogen for at least 15-20 minutes before adding it to the reaction flask.[13] Ensure all subsequent additions are done under a positive flow of inert gas.
-
Optimize Conditions: High catalyst loadings and elevated temperatures can sometimes favor this side reaction.[3] Try lowering the catalyst loading or the reaction temperature.
-
Ligand Choice: Using sterically bulky, electron-rich ligands (e.g., SPhos, XPhos) can sometimes suppress homocoupling by stabilizing the Pd(0) intermediate and discouraging the oxidative pathway that leads to the dimer.[3]
Q3: I'm observing significant formation of the deborylated starting material (protodeboronation). What is the cause and solution?
A3: This indicates your boronic acid is unstable under the reaction conditions.[9]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from hydroxides (NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]
-
Minimize Water: While many protocols use aqueous bases, water is the proton source for this side reaction.[10] Consider using anhydrous conditions if possible, or minimize the amount of water used.
-
Employ a "Slow-Release" Strategy: The core issue is that the boronic acid decomposes faster than it couples. By using a stable precursor that slowly releases the active boronic acid into the reaction, you keep its instantaneous concentration low, favoring cross-coupling over decomposition.[9][11] Air-stable N-methyliminodiacetic acid (MIDA) boronates are an excellent general solution for this problem.[11]
Q4: The reaction starts, as confirmed by TLC/LC-MS, but stalls before reaching completion. What is likely happening?
A4: A stalling reaction is a classic symptom of catalyst deactivation during the experiment.[14] The most probable cause with N-heterocycles is catalyst poisoning by the nitrogen atom of either the boronic acid starting material or, more commonly, the N-heterocyclic product itself.[3][5] The solution is to use a catalytic system more resistant to poisoning. This involves selecting a more robust ligand or using additives to protect the catalyst (see Troubleshooting Guide 2).
Section 3: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Failure Mode
Before you can fix the problem, you must accurately identify it. A stalled or low-yielding reaction can have multiple causes. This workflow will guide your diagnostic process.
Guide 2: Overcoming Catalyst Poisoning
If diagnosis points to catalyst poisoning, the solution lies in modifying the catalytic system to be more robust.
1. Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging N-heteroaryl couplings because they do not provide sufficient steric bulk or electron density to protect the palladium center. The development of specialized bulky, electron-rich phosphine ligands has been a breakthrough.[3][15]
| Ligand | Key Features | Typical Use Case | Rationale |
| PPh₃ | Small cone angle, moderately electron-donating. | Simple, non-challenging couplings. | Often fails with N-heterocycles due to insufficient steric shielding, allowing nitrogen coordination. |
| SPhos | Bulky biarylphosphine, very electron-rich. | General for challenging couplings, including N-heterocycles.[11] | The bulky framework sterically blocks the N-heterocycle from coordinating to the Pd center, while high electron density promotes the crucial reductive elimination step.[3] |
| XPhos | Very bulky biarylphosphine, electron-rich. | Excellent for a wide range of difficult couplings, including indazoles and benzimidazoles.[15] | Similar to SPhos, provides significant steric protection and electronic activation, maintaining catalyst activity.[15] |
| RuPhos | Bulky biarylphosphine with dialkylphosphino group. | Often effective for couplings involving heteroaryl chlorides. | The combination of steric bulk and specific electronic properties can enhance catalyst stability and activity for less reactive electrophiles. |
2. Use of Additives: In some cases, a Lewis acidic additive can be used to "run interference" for the catalyst. The additive coordinates to the Lewis basic nitrogen of the heteroaromatic substrate, preventing it from binding to and poisoning the palladium catalyst.
-
Trimethyl Borate (B(OMe)₃): This additive has been shown to mitigate catalyst deactivation in anhydrous Suzuki-Miyaura couplings by coordinating to Lewis-basic azine substrates.[5]
Protocol: Example Coupling of a Challenging 2-Pyridyl Boronic Ester
This protocol employs a robust Buchwald-type ligand and precatalyst, which are highly effective at preventing catalyst deactivation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[13]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The solvent must be thoroughly deoxygenated beforehand.[13]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
Guide 3: Mitigating Substrate Instability (Protodeboronation)
When protodeboronation is the primary failure mode, the strategy must shift from protecting the catalyst to protecting the substrate.
1. Alternative Boron Reagents: Boronic acids are not the only option. Other boron-derived reagents offer significantly enhanced stability.
| Reagent Type | Structure | Stability | Activation | Reference |
| Boronic Acid | R-B(OH)₂ | Often low, especially for 2-heteroaryls. | Used directly. | [11] |
| Potassium Trifluoroborate | [R-BF₃]K | High. Generally more resistant to protodeboronation. | Requires hydrolysis in situ to generate the active boronic acid. | [16] |
| MIDA Boronate | R-B(MIDA) | Excellent. Air-stable, crystalline solids. | Slow, controlled hydrolysis under basic conditions releases the boronic acid. | [11] |
2. The Slow-Release Strategy with MIDA Boronates: The use of N-methyliminodiacetic acid (MIDA) boronates is a powerful and general strategy to overcome the instability of boronic acids.[11] The MIDA ligand protects the boron, rendering the compound stable to storage and purification. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed, releasing a low, steady concentration of the free boronic acid, which is immediately consumed in the catalytic cycle. This prevents the boronic acid from accumulating and decomposing.[11]
Protocol: In Situ Slow-Release Coupling Using a MIDA Boronate
-
Vessel Preparation: To a reaction vial, add the aryl chloride (1.0 equiv), the heteroaryl MIDA boronate (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).[11]
-
Reaction: Heat the mixture to 60–80 °C. The slow hydrolysis of the MIDA boronate will release the active boronic acid over several hours.[11]
-
Monitoring & Workup: Monitor for the disappearance of the aryl chloride. Upon completion, perform a standard aqueous workup and purification.
Section 4: Preventative Measures and Best Practices
-
Always Assume Instability: Treat all N-heteroaryl boronic acids, especially 2-substituted ones, as unstable. Store them cold, under inert gas, and use them as fresh as possible.
-
Invest in High-Quality Reagents: Use high-purity, anhydrous and degassed solvents. Ensure catalysts and ligands are from a reliable source and have been stored correctly.[10]
-
Pre-Screen Conditions: When developing a new reaction, screen a small set of robust ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃) to quickly identify a productive system.
-
Embrace Stable Surrogates: For particularly problematic substrates, don't hesitate to switch to more stable boronic acid surrogates like MIDA boronates or trifluoroborates. The extra synthetic step to prepare them is often far more efficient than troubleshooting a failing reaction.[9][11]
-
Rigorous Inert Technique is Non-Negotiable: The exclusion of oxygen is paramount to prevent both catalyst deactivation and boronic acid homocoupling.[4][13]
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
-
Poisoning and deactivation of palladium catalysts - SciSpace.
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications.
-
Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling - Benchchem.
-
Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid - MDPI.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI.
-
Protodeboronation - Wikipedia.
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central.
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
-
Technical Support Center: Catalyst Deactivation in 6-Bromonicotinonitrile Reactions - Benchchem.
-
A Review on Palladium Catalyzed Coupling Reactions.
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate.
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed.
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
-
Rational Design of an Iron-Based Catalyst for Suzuki-Miyaura Cross-Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles - PubMed.
-
Catalysts | Special Issue : Palladium-Catalyzed Reactions - MDPI.
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH.
-
Struggling with Suzuki Reaction : r/Chempros - Reddit.
-
Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing.
-
Emergent Organoboron Acid Catalysts - PMC - NIH.
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters - ACS Publications.
-
How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Boron and Nitrogen Bridged Mn Single‐Atom Catalyst for Highly Efficient Nitrogen Electroreduction to Ammonia - PubMed Central.
-
Nitrogen - Wikipedia.
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF - ResearchGate.
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Technical Support Center: Managing Homocoupling of [3-(Pyridin-4-yl)phenyl]boronic acid
Welcome to the Technical Support Center for [3-(Pyridin-4-yl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common side reaction of homocoupling during Suzuki-Miyaura cross-coupling experiments. Here, we provide in-depth, evidence-based solutions in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-di(biphenyl-3-yl)pyridine. This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes the boronic acid, thereby lowering the yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and chromatographic behavior to the target molecule, making purification difficult and time-consuming.
-
Reagent Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometric ratio with your aryl halide, potentially leading to incomplete conversion and other side reactions.
The presence of the pyridine ring in this compound can exacerbate homocoupling due to its electronic properties and potential interactions with the palladium catalyst.
Q2: What are the primary mechanistic pathways that lead to the homocoupling of my boronic acid?
A2: There are two principal mechanisms responsible for the homocoupling of arylboronic acids in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Homocoupling: This is a common pathway where dissolved oxygen in the reaction mixture oxidizes the Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore a critical first line of defense.[1]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a portion of the precatalyst can directly react with the boronic acid before being reduced to the active Pd(0) state. This pathway is especially prevalent at the beginning of the reaction.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Significant formation of the homocoupled byproduct is observed by LC-MS or NMR.
This is the most common issue encountered. The presence of a significant peak corresponding to the mass of the homocoupled dimer, or characteristic signals in the NMR of the crude reaction mixture, indicates that the homocoupling pathway is competing effectively with the desired cross-coupling.
-
Cause A: Presence of Dissolved Oxygen.
-
Solution 1: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the single most effective step to minimize oxygen-mediated homocoupling.
-
Standard Procedure: Sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes.
-
Enhanced Procedure (for highly sensitive reactions): Perform three to five freeze-pump-thaw cycles on your solvent.[2]
-
-
Solution 2: Maintain a Positive Inert Gas Pressure. Throughout the reaction setup and duration, maintain a slight positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.
-
-
Cause B: Use of a Pd(II) Precatalyst.
-
Solution 1: Switch to a Pd(0) Precatalyst. Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce the initial homocoupling that occurs with Pd(II) precatalysts.[3]
-
Solution 2: Employ a Mild Reducing Agent. If using a Pd(II) precatalyst is necessary, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) catalyst in situ, minimizing its availability for homocoupling. Potassium formate (HCO₂K) has been shown to be effective in this regard.[4]
-
-
Cause C: Suboptimal Ligand Choice.
-
Solution 1: Utilize Bulky, Electron-Rich Phosphine Ligands. Ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of the desired catalytic cycle (oxidative addition and reductive elimination), thereby outcompeting the homocoupling side reaction.[4] The steric bulk of these ligands can also disfavor the formation of the diarylpalladium(II) intermediate required for homocoupling.
-
Caption: Troubleshooting workflow for significant homocoupling.
Issue 2: Low or no conversion of starting materials, with some homocoupling observed.
In this scenario, the desired reaction is stalled, but the conditions are still conducive to the homocoupling side reaction. This often points to issues with catalyst activity or the specific reactivity of the pyridyl substrate.
-
Cause A: Catalyst Poisoning by the Pyridine Nitrogen. The Lewis basic nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is a well-documented issue with heteroaryl substrates.
-
Solution 1: Use a More Electron-Rich and Bulky Ligand. Ligands like XPhos or SPhos can create a more sterically hindered and electron-rich palladium center, which can disfavor coordination with the pyridine nitrogen and promote the desired catalytic cycle.[4]
-
Solution 2: Consider a Different Palladium Precatalyst. Some palladium precatalysts are designed to be more resistant to poisoning. Experimenting with different precatalysts can sometimes overcome this issue.
-
-
Cause B: Inappropriate Base Selection. The choice of base is critical for activating the boronic acid for transmetalation. For pyridylboronic acids, a careful balance is needed.
-
Solution 1: Screen Different Bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[5] The larger cation of cesium salts can also have a beneficial effect.[6]
-
Solution 2: Ensure Anhydrous Conditions When Using Certain Bases. While some water is often beneficial in Suzuki couplings, an excess can promote protodeboronation, especially with sensitive heteroaryl boronic acids.
-
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling (%) |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 35 | 25 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | <5 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 92 | <2 |
This table is a composite representation based on typical outcomes for challenging heteroaryl couplings and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.), and a powdered, dry base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Toluene/Water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Quantitative Analysis of Homocoupling Byproduct by HPLC
This protocol provides a general method for quantifying the ratio of the desired product to the homocoupling byproduct.
-
Sample Preparation: Prepare a standard solution of the purified desired product and, if available, the homocoupling byproduct of known concentrations. Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: A C18 or a biphenyl stationary phase column is often effective for separating aromatic compounds.[3][7][8][9][10]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where both the product and byproduct have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the standards to determine their retention times and response factors. Inject the crude reaction mixture and integrate the peak areas of the desired product and the homocoupling byproduct. Calculate the relative percentages based on the peak areas (and response factors, if determined).
Caption: Idealized HPLC separation of the desired product and homocoupling byproduct.
References
- Thompson, A. E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, 2005.
- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline." Organic Syntheses, 2005.
- BenchChem Technical Support. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids." 2025.
- Miller, R. A., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 2007.
- Chan, K. S., et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid With Halopyridines: Synthesis of Pyridylphenols." The Journal of Organic Chemistry, 1998.
- BenchChem Technical Support. "Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids." 2025.
- Paul, D. "How to prevent metal catalysed homocoupling reaction of boronic acids?
- Bell, D. S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, 2017.
- Parry, P. R., et al. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines." The Journal of Organic Chemistry, 2002.
- Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yoo, M. Y., et al. "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography." Brazilian Journal of Microbiology, 2015.
- Organic Chemistry Portal. "Suzuki Coupling."
- Leadbeater, N. E., & Marco, M. "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling." Organic Letters, 2005.
- BenchChem Technical Support. "Technical Support Center: Minimizing Homocoupling of Methylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions." 2025.
- Helix Chromatography. "HPLC Methods for analysis of Biphenyl."
- Moran, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 2022.
- Kitano, Y., & Arisawa, M. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical & Pharmaceutical Bulletin, 2025.
- BenchChem Technical Support. "Method development for the HPLC analysis of biphenyltetrols." 2025.
- Hill, T. A., & Leadbeater, N. E. "Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene." ChemSpider Synthetic Pages, 2011.
- BenchChem Technical Support. "Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid." 2025.
- Li, W., et al. "SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE." Organic Syntheses, 2005.
- ResearchGate.
- Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023.
- Darzi, E. R., et al. "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles." Journal of the American Chemical Society, 2017.
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scielo.br [scielo.br]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Pyridylboronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these valuable synthetic building blocks. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the critical interplay between bases and solvents, empowering you to troubleshoot effectively and achieve high-yielding, reproducible results.
The Pyridyl Challenge in Suzuki-Miyaura Couplings
The incorporation of a pyridine moiety is a common objective in medicinal chemistry and materials science. However, pyridylboronic acids, particularly 2-pyridylboronic acids, are notoriously challenging substrates in Suzuki-Miyaura couplings.[1][2][3] Understanding the root causes of these difficulties is the first step toward overcoming them.
Two primary issues plague these reactions:
-
Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2][4] 2-Pyridylboronic acids are especially susceptible due to the proximity of the Lewis basic ring nitrogen, which can facilitate this process.[5]
-
Slow Transmetalation: As electron-deficient heteroaryl derivatives, pyridylboronic acids exhibit slower rates of transmetalation—the transfer of the pyridyl group from boron to the palladium catalyst.[2][6] The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalytic activity.[2][7]
The careful selection of the base and solvent system is paramount to mitigating these issues and driving the reaction efficiently towards the desired product.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of pyridylboronic acids in a practical question-and-answer format.
Q1: My reaction is sluggish or fails completely. What are the first parameters I should investigate?
A1: When facing low or no conversion, the interplay between your base and solvent is the most critical area to troubleshoot. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻), which is essential for efficient transmetalation.[8][9][10][11][12] The solvent system, in turn, must facilitate the solubility of all components—the aryl halide, the boronic acid, the base, and the catalyst—to allow these interactions to occur.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-conversion Suzuki reactions.
Q2: I'm observing significant protodeboronation of my pyridylboronic acid. How can I prevent this?
A2: Protodeboronation is a hydrolytic process, so managing the proton source (water) and the basicity of the medium is key.
-
Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Potassium fluoride (KF) is an excellent alternative. While a weaker base, the fluoride ion has a high affinity for boron, forming a reactive trifluoroborate species that can undergo transmetalation while minimizing hydrolysis.[8]
-
Employ Anhydrous Conditions: Removing water from the reaction is a direct way to inhibit protodeboronation.[4] This involves using anhydrous solvents (e.g., dry dioxane, THF, or toluene) and a soluble, non-aqueous base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although inorganic bases like finely powdered, anhydrous potassium phosphate (K₃PO₄) are often more effective.
-
Use a More Stable Boron Reagent: If the free boronic acid is too unstable, consider converting it to a more robust derivative. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates are common choices that offer greater stability and release the boronic acid slowly in situ under the reaction conditions.[1][4][13]
Q3: My reaction is biphasic (e.g., Toluene/Water) and the conversion is very slow. How can I improve the rate?
A3: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the dissolved base and activated boronate) and the organic phase (containing the aryl halide and palladium catalyst).[14]
-
Increase Stirring Rate: Ensure the reaction is being stirred vigorously (e.g., >800 RPM) to create an emulsion, which maximizes the interfacial area between the two phases.
-
Add a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction.[14] The PTC facilitates the transfer of the boronate anion from the aqueous phase into the organic phase, where it can more readily engage with the palladium catalyst in the transmetalation step.
Q4: How do I choose the right base for my specific pyridylboronic acid coupling?
A4: The choice of base is a balance between reactivity and stability. A stronger base generally leads to a faster reaction but also increases the risk of protodeboronation and degradation of sensitive functional groups.
| Base | Class | pKa of Conj. Acid | Typical Use Case & Rationale |
| K₃PO₄ | Strong | ~12.3 | A robust, highly effective base for challenging couplings, including those with aryl chlorides. Its strength promotes formation of the boronate. Often used with dioxane/water. |
| Cs₂CO₃ | Strong | ~10.3 | Often provides superior results to other carbonates due to the high solubility of cesium salts and the "cesium effect," which can accelerate key steps. |
| K₂CO₃ | Moderate | ~10.3 | A standard, cost-effective base for general-purpose Suzuki couplings. A good starting point for optimization.[5][15] |
| KF | Mild | ~3.2 | The base of choice when protodeboronation is a major concern or when base-labile functional groups are present.[4][8] |
| NaOH | Strong | ~15.7 | A very strong base, typically used in aqueous solutions. Can be effective but significantly increases the risk of protodeboronation and side reactions.[16] |
pKa values are approximate and can vary with conditions. Data compiled from various sources including[17][18].
Q5: Which solvent system is the best starting point for a pyridylboronic acid Suzuki reaction?
A5: There is no single "best" solvent. The optimal choice depends on the solubility of your specific substrates and the chosen base. A biphasic system is often a good starting point due to its versatility.
| Solvent System | Type | Characteristics & Rationale |
| Dioxane / H₂O | Biphasic | A widely used, robust system. Dioxane is an excellent solvent for many organic substrates, while water effectively dissolves the inorganic base.[14][19][20] |
| Toluene / H₂O | Biphasic | Similar to dioxane/water but can be run at higher temperatures. Good for less polar substrates. |
| THF / H₂O | Biphasic | A common ethereal solvent system. Lower boiling point may require longer reaction times.[19][20] |
| DMF or DMAc | Polar Aprotic | Excellent for dissolving highly polar, poorly soluble substrates.[14][19] Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures. |
| 2-MeTHF | Ethereal | A greener alternative to THF and dioxane with a higher boiling point. |
Data compiled from[14][16][19][20][21].
The Suzuki-Miyaura Catalytic Cycle: Role of Base & Solvent
Understanding the mechanism provides the "why" behind our troubleshooting choices. The base and solvent are not passive components; they are active participants in the rate-determining step for many Suzuki couplings: transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.
-
Activation & Transmetalation (Rate-Determining Step): This is where the magic happens. The base reacts with the pyridylboronic acid (R²-B(OH)₂) to form the activated boronate complex.[9][11] This negatively charged species is far more nucleophilic and readily transfers its pyridyl group (R²) to the Pd(II) center, displacing the halide or other ligand. The solvent must facilitate the interaction between the aqueous boronate and the organic-soluble palladium complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Recommended Starting Protocol for Pyridylboronic Acid Suzuki Coupling
This protocol provides a robust and well-vetted starting point for the coupling of a pyridylboronic acid with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Pyridylboronic Acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), pyridylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligands.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][4]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Newman, S. G., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wang, L., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Jones, C. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. [Link]
-
Hodgson, D. M., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistnotes.com [chemistnotes.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sterically Hindered Pyridylboronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving sterically hindered pyridylboronic acids, a class of reagents known for their synthetic utility and unique challenges. Our goal is to equip you with the knowledge to diagnose and resolve common experimental issues, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving low to no yield. What are the most likely causes?
Low or no yield in Suzuki-Miyaura reactions with sterically hindered pyridylboronic acids, particularly 2-pyridylboronic acids, is a frequent challenge. The primary culprits are often a combination of steric hindrance and the electronic nature of the pyridine ring.
-
Steric Hindrance: The proximity of the boronic acid group to the nitrogen atom in 2-pyridylboronic acids creates significant steric bulk. This bulk can impede the crucial transmetalation step of the catalytic cycle, where the boronic acid transfers its organic group to the palladium catalyst.
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) to yield the corresponding pyridine. This is particularly problematic with electron-deficient pyridine rings.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is more pronounced with 2-pyridylboronic acids due to the formation of a stable five-membered ring chelate.
-
Boronic Acid Decomposition: Pyridylboronic acids can be unstable and prone to decomposition, especially under prolonged heating or in the presence of certain bases. They can form boroxines (cyclic trimers) which are generally less reactive in cross-coupling reactions.
Troubleshooting Guide: A Deeper Dive
Issue 1: Consistently Low Yields Despite Standard Conditions
You've tried standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) with your sterically hindered 2-pyridylboronic acid and an aryl halide, but the yield of your desired biaryl product is consistently below 30%.
The combination of steric hindrance around the palladium center and the potential for catalyst inhibition by the pyridine nitrogen is likely preventing efficient catalytic turnover. The "standard" conditions are often not robust enough for these challenging substrates.
Caption: Troubleshooting workflow for low-yield reactions.
Objective: To identify an effective catalyst, ligand, and base combination for the coupling of a sterically hindered 2-pyridylboronic acid with an aryl bromide.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (or similar Buchwald precatalyst)
-
Ligand: Additional XPhos (if not using a precatalyst)
-
Base: Potassium Phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Substrates: Your 2-pyridylboronic acid and aryl bromide
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the 2-pyridylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).
-
Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Add anhydrous 1,4-dioxane (to make a 0.1-0.2 M solution with respect to the aryl bromide).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
Issue 2: Significant Protodeboronation Observed
You notice a significant amount of the corresponding (unfunctionalized) pyridine in your crude reaction mixture, indicating that protodeboronation is a major side reaction.
Protodeboronation is often exacerbated by the presence of water and the choice of base. Aqueous bases, while common in many Suzuki couplings, can be detrimental for sensitive pyridylboronic acids.
| Strategy | Rationale | Recommended Conditions |
| Use Anhydrous Conditions | Minimizes the primary proton source for protodeboronation. | Use anhydrous solvents (e.g., dioxane, THF, toluene) and dry your reagents. |
| Switch to a Non-Aqueous Base | Stronger, non-nucleophilic bases are effective and avoid introducing water. | K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices. |
| Use a Boronic Acid Surrogate | MIDA boronates or pinacol esters are more stable to protodeboronation. | These reagents slowly release the boronic acid in situ, keeping its concentration low. |
| Lower Reaction Temperature | If the reaction is proceeding, albeit with side products, lowering the temperature may favor the desired coupling over decomposition pathways. | Try running the reaction at a lower temperature for a longer period. |
Issue 3: Reaction Stalls or Fails with Electron-Deficient Partners
Your coupling reaction between a sterically hindered pyridylboronic acid and an electron-deficient aryl halide (e.g., one with a nitro or cyano group) is not proceeding to completion.
While oxidative addition to electron-deficient aryl halides is generally fast, the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) can be slow, especially with hindered substrates. The pyridine nitrogen can also more effectively coordinate to and inhibit the electron-poor palladium center.
Caption: Strategy for coupling with electron-deficient partners.
Summary of Recommended Conditions for Hindered Pyridylboronic Acids
| Parameter | Recommendation | Rationale |
| Catalyst | Buchwald Palladacycle Precatalysts (G3/G4) | Ensures efficient generation of active Pd(0) and are air-stable. |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) | Promotes reductive elimination and prevents catalyst deactivation. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-aqueous bases that minimize protodeboronation. |
| Solvent | Anhydrous aprotic polar solvents (Dioxane, THF, DME) | Provides good solubility and avoids water-related side reactions. |
| Boronic Acid Form | Pinacol or MIDA esters | Enhances stability and minimizes decomposition pathways. |
| Temperature | 80-120 °C | Generally required to overcome the high activation energy of these couplings. |
References
-
Title: Suzuki-Miyaura cross-coupling of 2-pyridyl MIDA boronates and 2-pyridyltrifluoroborates. Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids Source: Organic & Biomolecular Chemistry Blog (Royal Society of Chemistry) URL: [Link]
Technical Support Center: Analytical Methods for [3-(Pyridin-4-yl)phenyl]boronic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of [3-(Pyridin-4-yl)phenyl]boronic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale for troubleshooting common analytical challenges. We address the unique chemical nature of boronic acids—their reactivity, potential for self-condensation, and interaction with chromatographic systems—to empower you with robust and reliable analytical strategies.
Part 1: Foundational Knowledge & Critical Starting Considerations
Before delving into specific methods, it's crucial to understand the inherent chemical properties of this compound that influence its analysis.
FAQ 1: What are the most common impurities I should expect?
The impurity profile of an API is a comprehensive blueprint of its quality.[1] For this compound, impurities typically arise from the synthetic route and degradation.
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from Miyaura borylation or similar coupling reactions.
-
By-products: Homocoupling products of the starting materials or the boronic acid itself.
-
Deboronation Product: The formation of 3-phenylpyridine via protodeboronation is a common issue, particularly under acidic or basic conditions.[3]
-
-
Degradation Products:
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can cause chromatographic issues like split or broad peaks.
-
Oxidative Degradation: Arylboronic acids can undergo oxidation, leading to various degradation products.
-
-
Residual Solvents & Catalysts: Solvents used during synthesis and purification (e.g., toluene, THF, acetonitrile) and residual metals from catalysts (e.g., Palladium) must be controlled according to ICH guidelines.[4][5]
-
Potential Genotoxic Impurities (GTIs): Some arylboronic acids have been found to be weakly mutagenic.[3] Therefore, they may be treated as potentially genotoxic impurities requiring strict control to levels stipulated by guidelines like ICH M7.[5]
FAQ 2: Why is sample preparation so critical for boronic acids?
The stability of boronic acids in solution is a primary analytical challenge. The equilibrium between the boronic acid and its boroxine form is sensitive to water content and solvent.
-
Causality: In aprotic solvents, the boroxine form may be favored. During reversed-phase HPLC analysis, the aqueous mobile phase can shift the equilibrium back to the monomeric acid on the column, leading to distorted peak shapes.
-
Expert Recommendation: Always prepare samples fresh in a consistent, well-defined diluent, ideally one that closely matches the initial mobile phase composition. For some reactive pinacol esters of boronic acids, using a non-aqueous, aprotic diluent has proven effective in preventing degradation before injection.[6]
Part 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for quantifying this compound and its organic impurities.[4]
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a robust HPLC purity method.
Recommended HPLC Protocol (Starting Point)
This protocol serves as a robust starting point for analysis. Optimization will be required based on your specific system and impurity profile.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | Waters XSelect Premier HSS T3 (or similar), 2.5-3.5 µm, 4.6 x 100 mm | The HSS T3 stationary phase is designed for enhanced retention of polar compounds and is stable in 100% aqueous mobile phases, which can be beneficial for retaining early-eluting polar impurities. MaxPeak Premier columns with hybrid surface technology are recommended to minimize secondary interactions with metal surfaces, reducing peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH keeps the boronic acid group neutral, generally leading to better retention on a C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and different selectivity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to ensure all potential impurities, from polar to non-polar, are eluted. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Temperature can be optimized to improve resolution. |
| Detection (UV) | 254 nm or 275 nm | Use a PDA detector to assess peak purity and identify the optimal wavelength for all components. |
| Injection Vol. | 5 µL | Keep volume low to prevent column overload and peak distortion. |
| Diluent | Acetonitrile/Water (50:50) | A diluent that matches the initial mobile phase conditions is ideal to prevent peak shape issues. |
Troubleshooting HPLC Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Analyte (especially the pyridine nitrogen) interacting with acidic residual silanols on the column packing.[7] 2. Column Overload: Injecting too much sample mass. | 1. Use a high-purity, end-capped column or a column with hybrid surface technology. 2. Modify the mobile phase: Add a competing base like triethylamine (0.1%) or use a mobile phase with a higher buffer concentration. 3. Reduce injection mass: Dilute the sample. |
| Split or Broad Peaks | 1. On-column equilibrium: Interconversion between the boronic acid and its boroxine anhydride. 2. Solvent Mismatch: Sample diluent is much stronger than the initial mobile phase.[7] | 1. Adjust mobile phase pH: Moving to a more acidic pH can sometimes stabilize one form. 2. Prepare sample in initial mobile phase composition. Ensure complete dissolution. |
| Poor Resolution | 1. Suboptimal Selectivity: Mobile phase or stationary phase is not ideal for separating critical pairs. 2. Low Efficiency: Column is old or damaged. | 1. Change the organic modifier: Switch from acetonitrile to methanol or vice-versa. 2. Adjust pH: Small changes in pH can significantly alter the retention of ionizable impurities. 3. Try a different stationary phase: A phenyl-hexyl or cyano phase may offer different selectivity. 4. Run a column performance test to check efficiency (plate count). |
| Ghost Peaks | 1. Contamination in the mobile phase, diluent, or system. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents and additives. 2. Run blank gradients (injecting only diluent) to identify the source of contamination. 3. Develop a robust needle wash method in your autosampler sequence, using a strong solvent. |
Part 3: Advanced Analytical Techniques
For comprehensive characterization, HPLC alone is insufficient. Mass spectrometry and NMR spectroscopy are essential for identifying unknown impurities and confirming structures.
FAQ 3: When should I use LC-MS instead of HPLC-UV?
LC-MS is indispensable for:
-
Identification of Unknowns: Obtaining the mass-to-charge ratio (m/z) is the first step in structure elucidation.
-
Trace-Level Quantification: MS detectors offer far greater sensitivity than UV, which is critical for controlling potentially genotoxic impurities to ppm levels.[8]
-
Specificity: Co-eluting peaks in HPLC-UV can be resolved and quantified by their unique masses using MS.
A high-sensitivity LC-MS/MS method can achieve lower limits of quantitation (LLOQ) in the pg/mL range for boronic acids.[9] Electrospray ionization (ESI) in negative mode is typically effective for ionizing boronic acids.[8]
FAQ 4: What is the role of NMR spectroscopy?
NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[10]
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework of an impurity.
-
¹¹B NMR: This is a uniquely powerful tool for this class of compounds. It provides direct information about the boron atom's chemical environment.[11]
-
Causality: The sp²-hybridized boron of a boronic acid has a distinct chemical shift (typically δ 28-34 ppm) compared to the sp³-hybridized boron of a boronate ester or a tetrahedral boronate complex formed with diols (typically δ 5-15 ppm).[12]
-
Application: This allows you to monitor the stability of the boronic acid, its condensation to a boroxine, or its complexation with diol-containing impurities or excipients directly.[11][12]
-
Troubleshooting Logic for Unknown Impurity Identification
Caption: Systematic workflow for the identification of unknown impurities.
FAQ 5: How do I analyze for residual solvents?
Static Headspace Gas Chromatography (HS-GC) is the standard method for residual solvent analysis, following ICH Q3C and pharmacopeial guidelines.
-
Principle: The API is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial and heated. Volatile residual solvents partition into the headspace gas, which is then injected into the GC for separation and quantification.
-
Self-Validating System: The method must demonstrate adequate resolution and sensitivity for all potential solvents used in the manufacturing process. A standard containing all target solvents is used for identification (by retention time) and quantification.
References
- Impurity profile-API. (2024). Vertex AI Search.
- Do You Know Your Product's Impurity Profile? - Contract Pharma. (2024, April 10). Contract Pharma.
- The Role of API Impurity Profiling in Drug Development - Aquigen Bio Sciences. (n.d.). Aquigen Bio Sciences.
- Regulatory aspects of Impurity profiling. (2020, December 15). GSC Biological and Pharmaceutical Sciences.
- The Importance of API Impurity Profiling in Drug Development - Pharmaffiliates. (2025, January 28). Pharmaffiliates.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). Journal of Organic Chemistry.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). Organic Process Research & Development.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022, November 18). PubMed.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). American Chemical Society.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. (2021, March 25). SCIRP.
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Impurity profile-API [moleculematters.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. scirp.org [scirp.org]
- 9. sciex.com [sciex.com]
- 10. veeprho.com [veeprho.com]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: [3-(Pyridin-4-yl)phenyl]boronic acid Stability in the Presence of Water
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for [3-(Pyridin-4-yl)phenyl]boronic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues related to the presence of water during their experiments. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive laboratory experience to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an organoboron compound featuring a phenyl ring substituted with a pyridyl group and a boronic acid moiety. This bifunctional molecule is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with applications in medicinal chemistry and materials science.
Q2: Why is the stability of this compound a concern, especially in the presence of water?
A2: The stability of boronic acids, including this compound, is a critical factor in their successful application. The presence of water can lead to several degradation pathways that reduce the compound's purity and reactivity. Understanding and mitigating these degradation processes are essential for reproducible and reliable experimental outcomes.
Q3: What are the primary degradation pathways for this compound in aqueous environments?
A3: The two main degradation pathways for arylboronic acids in the presence of water are protodeboronation and the formation of boroxines.
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Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-phenylpyridine and boric acid.[1][2] This process is often catalyzed by acidic or basic conditions and can be accelerated by heat.[1][3]
-
Boroxine Formation: In the presence of trace amounts of water or under dehydrating conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a cyclic trimer called a boroxine.[2][4][5] While this process is often reversible upon the addition of water, it can complicate stoichiometry and affect the reactivity of the boronic acid in subsequent reactions.[2][4]
Below is a diagram illustrating these degradation pathways.
Degradation Pathways of this compound
Caption: Key degradation pathways of this compound in the presence of water.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent yields in Suzuki-Miyaura coupling reactions.
Q: I am observing variable and lower-than-expected yields in my Suzuki-Miyaura coupling reactions using this compound. Could water be the culprit?
A: Yes, water can significantly impact the efficiency of Suzuki-Miyaura reactions. While a small amount of water can sometimes be beneficial for the reaction, excess water can lead to the degradation of the boronic acid via protodeboronation, reducing the amount of active reagent available for the coupling reaction.[6]
Troubleshooting Steps:
-
Solvent Purity: Ensure that your reaction solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and store them under an inert atmosphere.
-
Reagent Handling: this compound is hygroscopic and should be handled in a dry environment, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon).[3][7]
-
Reaction Setup: Assemble your reaction glassware while hot or under a stream of inert gas to minimize atmospheric moisture.
-
Control Experiment: Perform a control reaction where you intentionally add a small, known amount of water to quantify its effect on the reaction yield. This will help confirm if water is the primary cause of the inconsistency.
Issue 2: Appearance of an unknown impurity in NMR or LC-MS analysis.
Q: I have noticed an unexpected peak in my NMR spectrum and a corresponding mass in my LC-MS analysis of a sample of this compound that has been stored for some time. What could this be?
A: The impurity is likely the corresponding boroxine, formed through the dehydration of the boronic acid.[2][4] In the solid state, especially if not stored under strictly anhydrous conditions, boronic acids can slowly convert to their boroxine form.[4]
Troubleshooting and Characterization:
-
¹H NMR Spectroscopy: The formation of a boroxine will result in a change in the chemical shifts of the aromatic protons. You may also observe a decrease in the intensity of the B(OH)₂ proton signal, which is often broad and may exchange with residual water in the NMR solvent.
-
¹¹B NMR Spectroscopy: This is a powerful technique for characterizing boronic acids and their derivatives.[8][9][10] The sp²-hybridized boron in the boronic acid will have a different chemical shift compared to the sp²-hybridized boron in the boroxine ring.[8]
-
Mass Spectrometry: The boroxine will have a mass corresponding to three molecules of the boronic acid minus three molecules of water.
Experimental Protocol: ¹¹B NMR Analysis for Boroxine Formation
-
Sample Preparation: Dissolve a small amount of your this compound sample in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Prepare a second sample of a known fresh batch of the boronic acid as a reference.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a boron-observe probe.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum for both samples.
-
Data Analysis: Compare the spectra. The fresh sample should show a single major peak corresponding to the boronic acid. The aged sample may show an additional peak corresponding to the boroxine.
Issue 3: Poor solubility of the boronic acid in the reaction solvent.
Q: My this compound is not dissolving well in my reaction solvent, which is affecting the reaction rate. Could this be related to its stability?
A: The poor solubility could be due to the presence of the boroxine form, which can have different solubility properties compared to the monomeric boronic acid.
Troubleshooting Steps:
-
Reagent Quality Check: Before use, analyze a small sample of your boronic acid by ¹H or ¹¹B NMR to check for the presence of boroxine.
-
Reconversion of Boroxine: If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent mixture containing water.[4] However, be mindful that excess water can promote protodeboronation. A carefully controlled amount of water is key.
-
Solvent Selection: Consider using a co-solvent system to improve the solubility of both the boronic acid and its potential boroxine form.
III. Best Practices for Handling and Storage
To maintain the integrity and reactivity of your this compound, adhere to the following best practices for handling and storage:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and slows down the rate of protodeboronation and boroxine formation.[3] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.[3] |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can accelerate degradation.[7] |
| Handling | Use in a glovebox or under a positive pressure of inert gas | Minimizes exposure to air and moisture during weighing and transfer.[7] |
IV. Experimental Workflow for Stability Assessment
To systematically evaluate the impact of water on the stability of your this compound, you can follow this experimental workflow.
Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of this compound.
Detailed Protocol: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and potential degradation products absorb (e.g., 254 nm).
-
Quantification: Use a calibration curve of the starting material to quantify its decrease over time and the appearance of degradation products.
References
-
American Chemical Society. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Protodeboronation. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Europe PMC. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. NCBI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. NCBI. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. NCBI. Retrieved from [Link]
-
American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2002). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Retrieved from [Link]
-
MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between water and boronic acids. Retrieved from [Link]
-
The Society of Synthetic Organic Chemistry, Japan. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Phenylboronic acid. Retrieved from [Link]
-
American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of water in the formation of the boroxine structure and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
American Chemical Society. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. NCBI. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
American Chemical Society. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. Retrieved from [Link]
-
American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
strategies to improve the reactivity of [3-(Pyridin-4-yl)phenyl]boronic acid
Welcome to the technical support center for [3-(Pyridin-4-yl)phenyl]boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the reactivity and success of your experiments involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
I. Troubleshooting Guide: Overcoming Common Reactivity Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura reaction with this compound, but the desired biaryl product is forming in low yields or not at all.
Probable Causes & Solutions
A. Inefficient Activation of the Boronic Acid
-
The "Why": The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst, requires the activation of the boronic acid.[1] This is typically achieved with a base, which converts the neutral boronic acid to a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[2] Insufficient or inappropriate base can lead to a sluggish or stalled reaction.
-
The Solution:
-
Optimize the Base: The choice and amount of base are critical. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, especially with less reactive aryl chlorides.[3][4] The basicity of the reaction medium influences the formation of the active boronate species.[2]
-
Ensure Base Solubility: The base must be at least partially soluble in the reaction medium to be effective. For many Suzuki-Miyaura reactions, a mixture of an organic solvent and water is used to dissolve both the organic reactants and the inorganic base.[5][6] Common solvent systems include dioxane/water, toluene/water, or DMF/water.[6] Vigorous stirring is essential to ensure proper mixing in biphasic systems.[5]
-
B. Catalyst Inhibition or Deactivation
-
The "Why": The nitrogen atom in the pyridine ring of this compound is Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, preventing it from participating effectively in the catalytic cycle.[7][8]
-
The Solution:
-
Select Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can often overcome catalyst inhibition.[3] Ligands like SPhos, XPhos, or RuPhos are known to be effective in promoting the coupling of challenging heteroaryl boronic acids.[4] These ligands stabilize the palladium center and promote the desired catalytic steps.
-
Consider Alternative Catalyst Systems: In some cases, catalyst systems based on phosphite or phosphine oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives.[9]
-
C. Protodeboronation (Decomposition of the Boronic Acid)
-
The "Why": Boronic acids, especially electron-deficient heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) to give the corresponding arene.[9][10] This decomposition pathway consumes the boronic acid, leading to reduced product yield. The rate of protodeboronation is pH-dependent.[10]
-
The Solution:
-
Use Anhydrous Conditions (with caution): While water is often added to dissolve the base, in cases of severe protodeboronation, running the reaction under anhydrous conditions might be beneficial.[5][8] This requires the use of a soluble organic base.
-
Employ Boronic Esters: Boronic esters, such as pinacol esters (BPin), are generally more stable towards protodeboronation than their corresponding boronic acids.[5][11] this compound can be converted to its pinacol ester prior to the coupling reaction.
-
Control pH: The stability of pyridylboronic acids is pH-dependent. For instance, 3- and 4-pyridyl boronic acids are relatively stable, while 2-pyridyl boronic acids can undergo rapid protodeboronation at neutral pH.[10] Adjusting the reaction pH might help to minimize this side reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Formation of Phenylated Impurities from Phosphorus Ligands
You observe significant formation of byproducts where a phenyl group from your phosphine ligand has coupled with your reaction partner instead of the desired pyridin-4-yl)phenyl group.
Probable Cause & Solution
-
The "Why": In some cases, the aryl groups on the phosphorus atom of the ligand can participate in the cross-coupling reaction, leading to undesired impurities. This has been a noted challenge in the synthesis of 4-arylpyridines.[12]
-
The Solution:
-
Ligand Selection: A method has been developed to suppress the formation of these impurities by careful selection of the ligand and reaction conditions.[12] While the specific details may be proprietary to the developing lab, this highlights the importance of screening different phosphine ligands.
-
Use of "Ligand-Free" Conditions: In some instances, Suzuki-Miyaura reactions can be performed without the addition of a phosphine ligand, often using a palladium source like Pd(OAc)₂.[13][14] These conditions may be worth exploring to avoid ligand-derived impurities, although they may not be suitable for all substrate combinations.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store and handle this compound?
A1: Like many boronic acids, this compound should be stored in a cool, dry place, away from light and moisture to prevent decomposition. It is often supplied as a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[15]
Q2: Should I use the boronic acid or a boronic ester for my reaction?
A2: The choice between a boronic acid and a boronic ester depends on the specific requirements of your reaction.
| Reagent Type | Advantages | Disadvantages |
| Boronic Acid | Often commercially available and can be used directly.[5] More reactive in some cases.[16] | Can be prone to decomposition (e.g., protodeboronation).[9] May form trimers (boroxines). |
| Boronic Ester (e.g., Pinacol) | More stable and less susceptible to decomposition.[5][11] | May require an extra synthetic step to prepare. Can be less reactive and may require hydrolysis to the boronic acid in situ for transmetalation.[16] |
Q3: What is the role of water in my Suzuki-Miyaura reaction?
A3: The role of water in Suzuki-Miyaura reactions can be multifaceted and is a subject of some debate.[5]
-
Base Solubility: Water is often added to dissolve the inorganic base, facilitating the activation of the boronic acid.[5][6]
-
Hydrolysis of Boronic Esters: If you are using a boronic ester, water can hydrolyze it in situ to the more reactive boronic acid.[16]
-
Potential for Protodeboronation: On the other hand, water can also be a proton source for the undesirable protodeboronation side reaction.[9]
The decision to include water and in what amount should be based on empirical optimization for your specific reaction.
Q4: How does the base facilitate the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Pyridinyl Boronic Acid Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, pyridinyl boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the direct incorporation of the vital pyridine motif found in numerous pharmaceuticals and functional materials. However, the isomeric position of the boronic acid moiety on the pyridine ring—be it at the 2, 3, or 4-position—dramatically influences the reagent's stability and reactivity. This guide provides an in-depth comparison of pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl boronic acids, supported by experimental insights and mechanistic explanations to empower you in making informed decisions for your synthetic strategies.
The Decisive Role of the Nitrogen Atom: An Overview of Isomeric Differences
The reactivity of pyridinyl boronic acids is fundamentally governed by the electronic and steric interplay between the nitrogen atom and the boronic acid group. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect across the pyridine ring.[1] This effect, combined with resonance, deactivates the ring and significantly impacts the properties of the attached boronic acid.
-
Pyridin-2-yl Boronic Acid: The proximity of the nitrogen atom to the boronic acid group in this isomer introduces unique challenges. The lone pair of electrons on the nitrogen can directly interact with the boron atom, leading to the formation of a zwitterionic intermediate that facilitates rapid protodeboronation.[2][3][4] This inherent instability is a major hurdle in its application.[5][6] Furthermore, the nitrogen atom can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of unreactive complexes.[7][8]
-
Pyridin-3-yl Boronic Acid: With the boronic acid at the meta-position relative to the nitrogen, the direct intramolecular interaction seen in the 2-isomer is absent. This leads to significantly greater stability and reduced susceptibility to protodeboronation.[2][3][4][9] Its electronic properties are influenced by the inductive effect of the nitrogen, but it generally behaves as a more "well-behaved" aryl boronic acid in cross-coupling reactions.[10]
-
Pyridin-4-yl Boronic Acid: Similar to the 3-isomer, pyridin-4-yl boronic acid is also relatively stable due to the separation of the nitrogen and boronic acid groups.[2][3][4][9] The boronic acid is at the para-position, and the electronic communication with the nitrogen atom through the π-system influences its reactivity. It is a widely used and versatile reagent in Suzuki-Miyaura couplings.[11][12][13]
Stability Under Scrutiny: The Protodeboronation Challenge
Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a critical decomposition pathway for boronic acids, particularly under the basic and aqueous conditions often employed in Suzuki-Miyaura reactions.[3] The rate of this undesired side reaction varies dramatically among the pyridinyl boronic acid isomers.
dot
Caption: Comparative stability of pyridinyl boronic acids.
As illustrated, pyridin-2-yl boronic acid is highly susceptible to protodeboronation, often proceeding through a zwitterionic intermediate.[2][4] In stark contrast, pyridin-3-yl and pyridin-4-yl boronic acids exhibit significantly greater stability, with protodeboronation being a much slower process under typical reaction conditions.[2][3][4][9]
Experimental Data Summary: Protodeboronation Rates
| Isomer | Relative Stability | Half-life (t₀.₅) at pH 7, 70 °C | Key Observations |
| Pyridin-2-yl | Low | ≈ 25–50 seconds[2][3][4] | Rapid decomposition via a zwitterionic intermediate.[2][4] |
| Pyridin-3-yl | High | > 1 week (at pH 12, 70 °C)[2][3][4][9] | Generally stable under Suzuki-Miyaura conditions. |
| Pyridin-4-yl | High | > 1 week (at pH 12, 70 °C)[2][3][4][9] | A robust and stable coupling partner.[12] |
Performance in the Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is the primary application for these reagents. Their performance, however, is a direct consequence of their inherent stability and electronic properties.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
Pyridin-2-yl Boronic Acid: The Challenging Substrate
Successful Suzuki-Miyaura couplings involving pyridin-2-yl boronic acid are notoriously difficult to achieve due to two primary factors: slow transmetalation rates and rapid protodeboronation.[5][6] Standard conditions often result in low yields of the desired product. To overcome these challenges, several strategies have been developed:
-
Use of More Stable Derivatives: Instead of the free boronic acid, more stable derivatives like pinacol esters, MIDA boronates, or N-phenyldiethanolamine boronates are frequently employed.[5][6][14]
-
Highly Active Catalyst Systems: The use of specialized, highly active palladium catalysts and ligands, such as those based on phosphite or phosphine oxides, can promote the desired coupling over decomposition.[5]
-
Careful Optimization of Reaction Conditions: The choice of base, solvent, and temperature is critical. Anhydrous conditions and non-aqueous bases can sometimes mitigate protodeboronation.
Pyridin-3-yl and Pyridin-4-yl Boronic Acids: The Reliable Workhorses
In contrast to their 2-substituted counterpart, pyridin-3-yl and pyridin-4-yl boronic acids are generally robust and reliable coupling partners. They participate efficiently in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides under standard conditions.[10][12][15]
Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | General Reactivity | Common Challenges | Recommended Strategies |
| Pyridin-2-yl | Low to Moderate | Rapid protodeboronation, slow transmetalation, catalyst inhibition.[5][6] | Use of stable boronic esters, highly active catalysts, and careful optimization of conditions.[5][6][14] |
| Pyridin-3-yl | Good to Excellent | Generally few challenges. | Standard Suzuki-Miyaura conditions are often effective.[10][15] |
| Pyridin-4-yl | Good to Excellent | Generally few challenges. | A versatile and reliable coupling partner for a broad range of substrates.[11][12] |
Experimental Protocols: A Starting Point for Your Research
The following protocols are illustrative and should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of a Stable Pyridinyl Boronic Acid (3- or 4-isomer)
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), pyridinyl boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst like XPhos Pd G3, 1-5 mol%).[7]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene).[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification by column chromatography.[7]
Protocol 2: Modified Suzuki-Miyaura Coupling for Pyridin-2-yl Boronic Acid Derivatives
This protocol is a generalized approach; specific conditions will vary based on the boronic acid derivative and catalyst system used.
-
In a glovebox or under a strictly inert atmosphere, add the aryl bromide or chloride (1.0 equiv), the stable pyridin-2-yl boronate ester (1.5 equiv), and a strong, non-aqueous base (e.g., KF or CsF, 3.0 equiv) to a reaction vessel.[5]
-
Add the palladium precatalyst and a specialized ligand (e.g., Pd₂(dba)₃ with a phosphite or phosphine oxide ligand, with a specific L:Pd ratio).[5]
-
Add a dry, degassed solvent such as dioxane.[5]
-
Seal the vessel and heat to the optimized temperature.
-
Monitor the reaction closely for product formation and substrate consumption.
-
After cooling, quench the reaction carefully and proceed with workup and purification.
Mechanistic Insights: The "Why" Behind the Reactivity Differences
The divergent reactivity of the pyridinyl boronic acid isomers can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the pyridinyl group is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to the electronic nature of the boronic acid. For pyridin-2-yl boronic acid, the electron-withdrawing nature of the adjacent nitrogen atom, coupled with potential catalyst inhibition, can significantly slow this step.[5] This provides a larger window for the competing and rapid protodeboronation to occur, leading to diminished yields.
For the 3- and 4-isomers, the electronic effects are more favorable for transmetalation, and their inherent stability ensures that they persist in the reaction mixture long enough for efficient coupling to take place.
Conclusion and Recommendations
The choice of pyridinyl boronic acid isomer is a critical parameter in the design of a synthetic route. This guide has illuminated the key differences in their stability and reactivity, providing a framework for informed decision-making.
-
For routine and predictable Suzuki-Miyaura couplings, pyridin-3-yl and pyridin-4-yl boronic acids are the reagents of choice. Their stability and good reactivity make them suitable for a broad scope of applications.
-
When the synthesis demands the 2-pyridinyl moiety, be prepared for significant challenges. The use of stabilized boronate esters is strongly recommended over the free boronic acid. Investment in specialized, highly active catalyst systems and rigorous optimization of reaction conditions will be necessary to achieve acceptable yields.
By understanding the underlying chemical principles that govern the behavior of these isomeric building blocks, researchers can navigate the complexities of their application and unlock their full potential in the synthesis of novel and impactful molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
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- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Coupling of [3-(Pyridin-4-yl)phenyl]boronic Acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the carbon-carbon bonds that form the backbone of countless active pharmaceutical ingredients (APIs).[1][2] The synthesis of complex biaryl and hetero-biaryl structures, such as those derived from [3-(Pyridin-4-yl)phenyl]boronic acid, is central to modern medicinal chemistry. However, the presence of the pyridine moiety introduces specific challenges that demand a nuanced approach to catalyst and ligand selection.
The nitrogen atom in the pyridine ring, with its available lone pair of electrons, can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem," which remains relevant for other pyridine isomers.[3][4] This guide provides an in-depth comparison of palladium ligand performance for this specific substrate, grounding recommendations in mechanistic principles and experimental evidence to empower scientists to optimize their synthetic routes.
The Suzuki-Miyaura Catalytic Cycle: The Ligand's Crucial Role
The efficacy of a Suzuki-Miyaura coupling is dictated by the smooth operation of its catalytic cycle. The ligand bound to the palladium center is not a mere spectator; it is the primary controller of the catalyst's reactivity, stability, and selectivity. Understanding its influence on the three key steps—oxidative addition, transmetalation, and reductive elimination—is paramount to troubleshooting and optimization.[2][5]
-
Oxidative Addition: The cycle begins with the addition of the organic halide (Ar-X) to the active Pd(0) species. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the Ar-X bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5] The ligand's steric properties can influence the ease of this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands are known to accelerate this final step, preventing catalyst decomposition and promoting higher turnover.[3][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Ligand Classes
The choice of ligand is critical when coupling substrates like this compound. While no single ligand is universally superior, distinct classes have emerged with clear advantages for overcoming the challenges posed by heteroaromatic substrates.
Traditional Triarylphosphine Ligands (e.g., PPh₃)
Triphenylphosphine (PPh₃) is a foundational ligand in palladium catalysis. As part of catalysts like Pd(PPh₃)₄, it is effective for simple Suzuki couplings. However, for challenging substrates containing a pyridine ring, its performance is often suboptimal.
-
Performance Insights: These ligands can be susceptible to P-C bond cleavage, which can lead to the formation of unwanted side products, such as biphenyl, complicating purification.[8] Furthermore, they often require higher catalyst loadings and temperatures, and may provide lower yields when catalyst inhibition by the pyridine nitrogen is a factor.[9]
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands)
This class of ligands, developed by pioneers like Stephen Buchwald and Gregory Fu, has revolutionized cross-coupling chemistry.[3][10] Ligands such as SPhos, XPhos, and RuPhos are characterized by a sterically demanding and electron-donating nature, which directly addresses the key challenges of coupling heteroaromatics.
-
Performance Insights:
-
High Activity: The combination of steric bulk and electron-donating properties promotes the formation of highly active, monoligated Pd(0) species, accelerates reductive elimination, and enhances catalyst stability.[7] This often translates to higher yields, lower catalyst loadings (0.5-2 mol%), and milder reaction conditions.[11]
-
Substrate Scope: These ligands have demonstrated exceptional performance in the coupling of a wide array of challenging substrates, including heteroaryl chlorides and various pyridine boronic acids.[3][12]
-
Precatalysts: The development of stable palladium precatalysts (e.g., XPhos Pd G2/G3) allows for the rapid and reliable generation of the active Pd(0) species in situ. This is particularly advantageous for unstable boronic acids that are prone to decomposition (protodeboronation) under prolonged reaction times or harsh conditions.[4][13]
-
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors that form exceptionally stable bonds with the palladium center.[10]
-
Performance Insights: The robustness of the Pd-NHC bond often results in catalysts with very high thermal stability and impressive turnover numbers (TONs).[14][15] This makes them highly suitable for difficult couplings that may require elevated temperatures. Their strong electron-donating character also effectively promotes the oxidative addition step.
Data Summary: Ligand Class Performance Characteristics
| Ligand Class | Key Structural Features | Advantages for Pyridyl Substrates | Potential Drawbacks | Typical Catalyst Loading |
| Traditional Triarylphosphines | Small cone angle, moderate electron donor. (e.g., PPh₃) | Cost-effective for simple, activated substrates. | Lower reactivity, potential for catalyst poisoning, side-product formation from ligand degradation.[8] | 2-5 mol% |
| Bulky, Electron-Rich Phosphines | Large cone angle, strong electron donors. (e.g., SPhos, XPhos) | Excellent yields, mitigates catalyst inhibition, broad functional group tolerance, effective at low loadings.[3][11][12] | Higher cost, air-sensitivity (though precatalysts improve handling). | 0.5-2 mol% |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable Pd-C bonds. | High thermal stability, high turnover numbers, resistant to degradation.[10][14] | Can sometimes exhibit lower reactivity at room temperature compared to the best phosphines. | 1-3 mol% |
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound using a high-performance Buchwald ligand system. This method is designed to be a robust starting point for optimization.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Methodology
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%)
-
Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst/ligand system, and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, rendering it inactive. Maintaining an inert atmosphere is critical for reproducibility and high yields.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via a gas-tight syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Rationale: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The presence of water can be beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating the transmetalation step.[6]
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).
-
Rationale: The optimal temperature depends on the reactivity of the aryl halide. Aryl bromides will generally react at lower temperatures than the more challenging aryl chlorides.[16]
-
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Conclusion
When performing a Suzuki-Miyaura coupling with this compound, the choice of ligand is a critical determinant of success. While traditional phosphines like PPh₃ may suffice in simpler systems, the inherent challenge of the pyridine moiety necessitates more advanced catalytic systems.
Recommendation: For achieving high yields, broad substrate scope, and operational simplicity, the bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) , particularly in their air-stable precatalyst forms, represent the state-of-the-art and are the recommended starting point. N-Heterocyclic carbene ligands serve as a powerful alternative, especially when high thermal stability is required. By understanding the mechanistic role of the ligand and selecting a system tailored to the substrate's unique electronic properties, researchers can confidently and efficiently synthesize the complex hetero-biaryl structures vital to drug discovery and development.
References
[3] BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from a URL provided by the grounding tool. [6] de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Retrieved from a URL provided by the grounding tool. [1] ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from a URL provided by the grounding tool. [2] Singh, Y., & Singh, V. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1177. Retrieved from a URL provided by the grounding tool. [10] BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Retrieved from a URL provided by the grounding tool. [8] Ohtake, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link] [17] Viciu, M. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(24), 8357–8364. Retrieved from [Link] [14] Ndlovu, N., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1761. Retrieved from [Link] [4] Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link] [12] Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link] [9] Allam, B. R., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(8), 2966–2971. Retrieved from [Link] [11] Penney, J. M., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 75(11), 3879–3882. Retrieved from [Link] [18] Bandgar, B. P., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(13), 2173–2176. Retrieved from [Link] [5] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [16] ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from a URL provided by the grounding tool. [7] ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. Retrieved from a URL provided by the grounding tool. [15] Liu, F., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(2), 305-308. Retrieved from [Link] [13] Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for [3-(Pyridin-4-yl)phenyl]boronic Acid Quantification
Introduction: The Critical Role of Boronic Acid Quantification
[3-(Pyridin-4-yl)phenyl]boronic acid is a pivotal building block in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its precise quantification is not merely an academic exercise; it is a critical control point in drug development and manufacturing. Ensuring the purity and concentration of this intermediate directly impacts reaction stoichiometry, yield, impurity profiles, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).
However, the analysis of boronic acids is fraught with challenges. These molecules are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1][2][3] Furthermore, when dealing with boronate esters, hydrolysis back to the boronic acid is a common issue, particularly in the aqueous mobile phases used in reversed-phase liquid chromatography (RPLC).[4][5] This guide provides a comparative analysis of validated analytical methodologies, moving beyond simple protocols to explain the scientific rationale behind method selection and optimization, ensuring robust and reliable quantification. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]
Foundational Workflow for Method Validation
A validated analytical method is a self-validating system. The process is systematic, ensuring the resulting data is reliable, reproducible, and fit for its intended purpose. The general workflow is a cycle of planning, execution, and documentation.
Caption: General workflow for analytical method validation.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique is a balance between the required sensitivity, selectivity, available instrumentation, and the specific application (e.g., bulk assay vs. trace impurity analysis). Here, we compare two powerful and widely used chromatographic techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC-UV is the workhorse of quality control (QC) labs. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a molecule like this compound, which contains chromophores (the pyridine and phenyl rings), UV detection is straightforward and robust. This method is ideal for assay determination and purity analysis where concentration levels are relatively high. The key to success is mitigating on-column hydrolysis and dehydration.[9]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm). The HSS T3 phase provides excellent retention for polar compounds under aqueous conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create a calibration curve by serially diluting this stock to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle & Rationale: For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, UPLC-MS/MS is the gold standard. UPLC uses smaller particle size columns to achieve faster separations and higher resolution.[1] Tandem mass spectrometry (MS/MS) provides exceptional specificity by selecting a precursor ion, fragmenting it, and monitoring a specific product ion (a process called Multiple Reaction Monitoring or MRM).[10] This method can achieve quantification at pg/mL levels and effectively avoids matrix interference.[10] Critically, the very short run times (often under 2 minutes) minimize the risk of on-column degradation.[1][2]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative. Boronic acids ionize well in negative mode.[10]
-
MRM Transition: Monitor the specific precursor-to-product ion transition for this compound (this would be determined experimentally by infusing a standard solution).
-
Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the specific MRM transition.[1]
-
-
Standard Preparation: Prepare a stock solution at 1 µg/mL. Create a calibration curve by serially diluting to concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Sample Preparation: Dissolve the sample and dilute it extensively to bring the analyte concentration into the linear range of the assay.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Comparative Validation Data
The following table summarizes the expected performance of each method based on validation parameters defined by ICH Q2(R1) and data from analogous compounds in the literature.[1][2][10][11]
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Specificity | Moderate-High | Very High | HPLC-UV relies on chromatographic separation and UV spectra. Co-eluting impurities with similar spectra can interfere. UPLC-MS/MS is highly specific due to the unique mass transition (MRM) monitored.[10] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. The UPLC-MS/MS range is much wider and extends to lower concentrations. |
| Range | 0.01 - 0.2 mg/mL | 0.5 - 100 ng/mL | The range is defined by the application. HPLC-UV is suited for assay (typically 80-120% of nominal concentration). UPLC-MS/MS is designed for trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.1 - 105.7%[1] | Accuracy is demonstrated by spiking a blank matrix with a known amount of analyte and measuring the recovery. Both methods are highly accurate. |
| Precision (% RSD) | < 1.0% | < 2.0%[1][2] | Precision (repeatability and intermediate precision) is a measure of the method's variability. Both methods show excellent precision, well within typical acceptance criteria (<2% for assay, <15% for trace). |
| LOD (Limit of Detection) | ~1 µg/mL | ~0.1 ng/mL (0.1 pg on column)[12] | The concentration giving a signal-to-noise ratio of ~3. The superior ionization and detection of MS/MS provides a significantly lower LOD. |
| LOQ (Limit of Quantitation) | ~3 µg/mL | ~0.5 ng/mL (2-10 pg/mL)[10] | The lowest concentration that can be quantified with acceptable accuracy and precision (S/N ~10). The LOQ for UPLC-MS/MS is orders of magnitude lower. |
| Robustness | High | High | Method robustness is tested by making small, deliberate changes (e.g., pH, column temperature, mobile phase composition). Both methods, when properly developed, are robust. |
Alternative Technique: Non-Aqueous Capillary Electrophoresis (NACE)
For specific challenges, such as analyzing boronic esters without causing hydrolysis, NACE is a powerful alternative.[4] This technique separates ions in a non-aqueous buffer under the influence of an electric field. By eliminating water from the system, it prevents the degradation of labile compounds like boronate esters, allowing for accurate potency determination of the ester and quantification of the corresponding boronic acid impurity.[4] While less common, its utility in specific contexts demonstrates a comprehensive approach to analytical problem-solving.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for the quantification of this compound. The optimal choice is dictated by the analytical objective.
-
For routine QC, assay, and purity testing of the bulk substance, the HPLC-UV method is robust, cost-effective, and provides the necessary performance. Its simplicity makes it ideal for high-throughput environments.
-
For trace-level impurity quantification, analysis in complex matrices, or applications requiring the highest sensitivity and specificity, the UPLC-MS/MS method is unequivocally superior. Its ability to detect analytes at the ng/mL level or lower is essential for controlling potentially genotoxic impurities or for pharmacokinetic studies.
-
For specialized applications involving labile boronate esters, NACE offers a unique solution by preventing on-analysis degradation, ensuring the most accurate purity assessment.
By understanding the principles, strengths, and weaknesses of each validated method, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure product quality and scientific integrity.
References
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A Senior Scientist's Guide to Assessing the Purity of Commercially Available [3-(Pyridin-4-yl)phenyl]boronic acid
Introduction: The Critical Role of Purity in Synthesis and Discovery
[3-(Pyridin-4-yl)phenyl]boronic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the precise installation of the pyridyl-phenyl scaffold into complex molecules.[1][2] This motif is prevalent in active pharmaceutical ingredients (APIs), where the pyridine nitrogen can act as a hydrogen bond acceptor or a basic center to improve pharmacokinetic profiles.[1][3][4] However, the synthetic utility of this reagent is directly contingent on its purity. The presence of even minor impurities can lead to failed reactions, the formation of difficult-to-remove byproducts, and misleading biological data.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound. We move beyond simple quality control checks to establish a self-validating analytical workflow, explaining the causality behind each experimental choice and providing field-proven protocols. Our objective is to empower the end-user to qualify reagents with confidence, ensuring the integrity and reproducibility of their scientific endeavors.
Understanding the Impurity Profile: What to Look For
The purity assessment of any reagent begins with an understanding of its potential contaminants. For arylboronic acids, these typically fall into several classes stemming from their synthesis, purification, and inherent chemical instability.
-
Boroxines (Anhydrides): A primary "impurity" is the cyclic anhydride, known as a boroxine. This trimer forms through the intermolecular dehydration of three boronic acid molecules. While boroxines are often in equilibrium with the free boronic acid in the presence of water and can be competent in coupling reactions, their presence complicates accurate weighing and stoichiometry, and can affect reaction kinetics. Their detection is a key aspect of quality assessment.[5][6]
-
Protodeboronation Products: Loss of the boronic acid moiety (C-B bond cleavage) to yield the corresponding arene (in this case, 3-phenylpyridine) is a common degradation pathway, often catalyzed by acid, base, or metal residues.[7]
-
Homocoupling Byproducts: Biphenyl or polyphenyl species can form during the synthesis of the boronic acid.
-
Residual Solvents: Volatile organic compounds from the manufacturing and purification process are frequently present and must be quantified, as they can be detrimental to downstream reactions and have safety implications.[8][9][10]
-
Water Content: Boronic acids can be hygroscopic. Accurate determination of water content is essential for calculating the exact molar quantity of the reagent.[11][12]
Caption: Key structures: The target molecule and its common process-related impurities.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single technique can provide a complete picture of a reagent's purity. A robust assessment relies on the strategic integration of several orthogonal analytical methods. Each method provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: A logical workflow for the comprehensive assessment of boronic acid purity.
High-Performance Liquid Chromatography (HPLC): The Core of Organic Purity
Expertise & Experience: Reversed-phase HPLC with UV detection is the primary tool for quantifying the purity of the main component relative to other non-volatile organic impurities. The key challenge with boronic acids is their potential for on-column hydrolysis or interaction with column hardware.[13][14][15] Therefore, method development must focus on mitigating these effects to achieve a reproducible and accurate separation. Using columns with low silanol activity and carefully buffered mobile phases is critical.[15] Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the tentative identification of impurity peaks without the need for isolating them.[16][17][18]
Experimental Protocol: RP-HPLC-UV/MS
-
Instrumentation: An HPLC or UHPLC system equipped with a photodiode array (PDA) detector and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[16][17]
-
Column: A column with low silanol activity, such as a Waters XSelect Premier HSS T3 (or equivalent), 2.1 x 100 mm, 2.5 µm. This C18 phase is designed to retain polar analytes effectively.[19]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection (UV): Monitor at 254 nm or use PDA to capture the full spectrum.
-
Detection (MS): ESI in positive ion mode. Scan range m/z 50-500. This will help identify the [M+H]⁺ ion of the main compound and potential impurities.[20]
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. This ensures solubility and compatibility with the initial mobile phase conditions.
Trustworthiness: The use of a buffered mobile phase like ammonium acetate helps maintain a consistent pH, which is crucial for reproducible retention times of the acidic boronic acid and any basic impurities. The PDA detector validates peak purity by comparing spectra across a single peak, while the MS provides orthogonal confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identity and Key Impurities
Expertise & Experience: NMR is unsurpassed for structural confirmation. For boronic acids, a multi-nuclear approach is essential.
-
¹H NMR: Provides the primary structural fingerprint. It is also an excellent tool for identifying and quantifying residual solvents against a certified reference standard.[9]
-
¹¹B NMR: This is a direct and highly sensitive probe of the boron atom's chemical environment.[7][21] A trigonal planar sp²-hybridized boronic acid gives a broad signal typically in the range of δ 28-34 ppm. The corresponding boroxine anhydride appears slightly downfield. Tetrahedral sp³-hybridized boronate species, which can form with coordinating solvents or diols, appear significantly upfield (δ 5-15 ppm).[22][23][24] This makes ¹¹B NMR a powerful tool for detecting boroxine formation.
Experimental Protocol: ¹H and ¹¹B NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is often a good choice due to its ability to dissolve the boronic acid and break up boroxine oligomers.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise (e.g., 16 scans).
-
The spectral window should be wide enough to observe both aromatic protons and potential aliphatic signals from residual solvents.
-
Integrate the signals corresponding to the compound and compare them to the known structure. Identify and quantify any residual solvent peaks.
-
-
¹¹B NMR Acquisition:
-
Switch to the ¹¹B nucleus.
-
Acquire a proton-decoupled ¹¹B spectrum. A wider spectral window (e.g., from +80 to -40 ppm) is recommended.
-
The presence of a single, broad peak around 30 ppm is indicative of clean, free boronic acid. The appearance of multiple or significantly shifted peaks may indicate boroxine or other species.
-
Trustworthiness: The combination of ¹H and ¹¹B NMR provides orthogonal data. The ¹H spectrum confirms the organic structure, while the ¹¹B spectrum specifically validates the integrity of the crucial boronic acid functional group.
Residual Solvent and Water Content Analysis
Expertise & Experience: While ¹H NMR can detect solvents, the gold standard for quantitative analysis of volatile organic impurities is Headspace Gas Chromatography (GC-HS), as specified by regulatory guidelines like ICH Q3C and USP <467>.[10] For water content, Karl Fischer (KF) titration is the most accurate and specific method, far superior to "loss on drying," which would also measure volatile solvents.[11][12][25][26] Borates can interfere with some KF reagents, so using a KF oven or specialized reagents is the most reliable approach.
Experimental Protocol: Headspace GC (USP <467>)
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3.0 µm film.[8]
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures: Inlet 250 °C, Detector 260 °C.
-
Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 60 min.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide) that dissolves the sample and is not an expected residual solvent.[27]
-
Quantification: Analyze against a standard containing known amounts of expected solvents.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator. Volumetric is suitable for contents >0.1%, while coulometric is better for trace amounts.[25]
-
Reagents: Use commercially available anhydrous methanol and Karl Fischer titrant (e.g., Hydranal™-Composite 5).
-
Procedure (Volumetric):
-
Add anhydrous methanol to the titration vessel and titrate to a dry endpoint to remove ambient moisture.
-
Accurately weigh a suitable amount of the boronic acid sample (typically 50-100 mg) and add it directly to the vessel.
-
Start the titration. The instrument will automatically add titrant and stop at the endpoint.
-
The water content is calculated based on the volume of titrant consumed and its predetermined titer.[26]
-
Trustworthiness: These methods are industry standards for regulatory submissions. Their protocols are well-validated and provide highly accurate and precise quantification of these specific impurities, which are orthogonal to the organic impurities detected by HPLC.
Comparative Data Summary
To effectively compare different commercial sources, all quantitative data should be consolidated into a clear, structured table. This allows for a direct, at-a-glance assessment of quality.
| Parameter | Supplier A (Lot #123) | Supplier B (Lot #456) | Supplier C (Lot #789) | Acceptance Criteria |
| Appearance | White to off-white solid | Yellowish solid | White solid | White to off-white solid |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Must conform |
| ¹¹B NMR Signal (ppm) | 30.5 (single peak) | 30.8, 33.1 (multiple peaks) | 30.2 (single peak) | Single peak ~28-34 ppm |
| Purity by HPLC (Area %) | 99.2% | 96.5% | 98.8% | ≥ 98.0% |
| Largest Impurity (Area %) | 0.3% (Unknown, RT=5.2min) | 2.1% (Protodeboronation) | 0.5% (Unknown, RT=4.8min) | ≤ 0.5% |
| Water Content (KF) | 0.45% | 1.20% | 0.25% | ≤ 1.0% |
| Residual Solvents (GC-HS) | Acetonitrile: 450 ppm | Ethyl Acetate: 6000 ppm | Not Detected | < 5000 ppm (Class 3) |
| Overall Assessment | Pass | Fail (Impurity & Solvent) | Pass |
Interpretation: In this hypothetical comparison, Supplier A and C provide high-quality material. Supplier B's material would be rejected due to high levels of a known degradation product (protodeboronation), significant boroxine content (indicated by ¹¹B NMR), and excessive residual solvent levels that exceed the ICH Q3C limit for ethyl acetate (a Class 3 solvent).[10][27]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003–15011. [Link]
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Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. [Link]
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ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
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Silva, V. L. M., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323. [Link]
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PubChem. (n.d.). [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. [Link]
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PubChem. (n.d.). (3-(Pyridin-4-ylcarbamoyl)phenyl)boronic acid. [Link]
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Andrade, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Biomaterials Science. (2025). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]
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Comparative Guide to Cross-Reactivity Studies of [3-(Pyridin-4-yl)phenyl]boronic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of [3-(Pyridin-4-yl)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to selectivity profiling.
Introduction: The Duality of Boronic Acids in Modern Chemistry
Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. Their utility in science is twofold. In synthetic chemistry, they are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecules, including numerous active pharmaceutical ingredients (APIs).[1][2][3] The pyridine moiety, in particular, is a common heterocycle in drug candidates, making pyridylboronic acids like the topic compound valuable building blocks.[1][4]
In parallel, the unique electronic nature of the boron atom—specifically its empty p-orbital—makes it a potent Lewis acid capable of forming reversible covalent bonds with biological nucleophiles.[5] This property has been masterfully exploited in drug design, leading to the development of highly effective enzyme inhibitors.[6][7] The boronic acid warhead can mimic the tetrahedral transition state of enzymatic reactions, leading to potent inhibition of targets like serine proteases and the proteasome.[6][8][9] FDA-approved drugs such as bortezomib (Velcade®) and vaborbactam are prominent examples of this success.[7][8]
This dual potential, however, necessitates a critical evaluation of selectivity. A compound designed as a synthetic intermediate might inadvertently exhibit biological activity, and a compound designed as a specific enzyme inhibitor may have unintended off-target effects. Cross-reactivity studies are therefore not merely a regulatory checkpoint but a fundamental component of understanding a molecule's true biological and toxicological profile.[10][11] This guide focuses on this compound, a structure that combines the synthetic utility of a pyridylphenyl scaffold with the inherent biological potential of a boronic acid.
Profile of this compound and Its Alternatives
The specific placement of the boronic acid and the pyridine ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity in both synthetic and biological contexts.
Chemical Structure:
-
Name: this compound
-
CAS Number: 337536-25-1
-
Structure: A phenyl ring substituted with a boronic acid group at position 1 and a pyridine ring at position 3, linked via its 4-position.
Comparative Context: Structural and Functional Alternatives
A thorough assessment requires comparison against relevant alternatives to understand structure-activity relationships (SAR).
| Compound Class | Specific Example(s) | Rationale for Comparison | Key Differentiating Factors |
| Positional Isomers | [2-(Pyridin-4-yl)phenyl]boronic acid[4-(Pyridin-4-yl)phenyl]boronic acid | To assess the impact of substitution patterns on steric hindrance and electronic effects. | The ortho isomer may exhibit intramolecular interactions or increased steric bulk near the reactive center, potentially altering binding affinity or synthetic reactivity.[12][13] The para isomer presents a different vector for substituent interactions. |
| Synthetic Alternatives | Phenylboronic acid(4-Pyridyl)boronic acid pinacol ester | To evaluate its performance as a Suzuki-Miyaura coupling partner. | Phenylboronic acid provides a non-heterocyclic baseline. Boronic esters often exhibit greater stability and different reactivity profiles compared to the corresponding acids.[14][15] |
| Bioactive Comparators | BortezomibVaborbactam | To benchmark its potential inhibitory activity against established boronic acid-based drugs. | These compounds have optimized peptide or cyclic scaffolds that confer high affinity and selectivity for their respective targets (proteasome and β-lactamase).[8][16] This comparison helps contextualize any observed biological activity. |
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity assessment is a tiered process, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. This workflow ensures that initial hits are rigorously validated, minimizing false positives and providing a comprehensive understanding of the compound's behavior.
Caption: Tiered workflow for comprehensive cross-reactivity assessment.
Protocol 1: Broad-Panel Biochemical Profiling
Causality: The boronic acid moiety is known to interact with serine, threonine, and to a lesser extent, cysteine residues. Therefore, the initial screen must be broad, covering major enzyme families that possess such nucleophiles in their active sites, primarily proteases and kinases. This unbiased approach identifies potential off-target interactions that might not be predicted from the compound's structure alone.
Methodology: Competitive Binding Assay (Example: KINOMEscan™)
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Assay Plate Preparation: The test compound is added to microplate wells at a final concentration (e.g., 1-10 µM) appropriate for single-point screening.
-
Binding Reaction: A panel of DNA-tagged kinases (or other enzymes) is incubated with the test compound and an immobilized, active-site directed ligand. The assay measures the amount of enzyme bound to the immobilized ligand. The test compound competes for this binding.
-
Quantification: After incubation, unbound enzyme is washed away. The amount of enzyme remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the enzyme. A threshold (e.g., <35 %Ctrl) is set to identify significant interactions or "hits."
-
Follow-up: Hits are confirmed through dose-response experiments to determine binding affinity (Kd) or inhibitory concentration (IC₅₀).
Protocol 2: Cellular Target Engagement Assay (CETSA®)
Causality: A compound that binds a protein in a purified, artificial system may not do so in the complex milieu of a living cell due to factors like membrane permeability, intracellular transport, and competition with endogenous molecules. The Cellular Thermal Shift Assay (CETSA) validates target engagement within an intact cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., HEK293 for general profiling or a specific cancer line like MDA-MB-231 for oncology applications) to ~80% confluency.
-
Compound Treatment: Treat cells with a vehicle control (e.g., 0.1% DMSO) or this compound (e.g., at 10x the biochemical IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease inhibitors.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Quantification: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western Blotting or mass spectrometry (for proteome-wide analysis).
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 3: Cell Viability and Cytotoxicity Profiling
Causality: Ultimately, off-target binding is only a concern if it leads to a functional cellular consequence. Cytotoxicity assays provide a global readout of the compound's impact on cell health. By comparing effects across different cell lines (e.g., cancerous vs. non-cancerous, or cells with varying expression of a potential off-target), one can infer selectivity.[17]
Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM). Add the compound dilutions to the cells. Include vehicle-only (100% viability) and no-cell (background) controls.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 72 hours for proliferation effects).
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of ATP in viable cells is converted into a luminescent signal.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percentage of cell viability versus log[compound concentration]. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
Visualization of Key Mechanisms
Understanding the underlying chemical and biological processes is crucial for interpreting cross-reactivity data.
Mechanism of Serine Protease Inhibition
The boronic acid acts as a transition-state analog, forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.
Caption: Boronic acid inhibition of a serine protease.
Suzuki-Miyaura Cross-Coupling Cycle
This reaction is the primary synthetic application of this compound, highlighting its role as a chemical building block.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Forward Look
The evaluation of this compound for cross-reactivity is a case study in the responsible development of modern chemical tools. Its structure places it at the intersection of synthetic utility and biological potential. The tiered experimental approach outlined in this guide—from broad biochemical screening to specific cellular validation—provides a robust framework for de-risking its use. By understanding not just what a molecule does, but why it does it, researchers can make more informed decisions, whether the goal is to synthesize the next generation of therapeutics or to develop a novel chemical probe. The potential for some boronic acids to show mutagenicity in in vitro assays, which often does not translate to in vivo findings, further underscores the need for a multi-faceted, weight-of-evidence approach to safety assessment.[11][18][19][20]
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Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
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Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Nature. [Link]
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Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [Link]
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Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. MDPI. [Link]
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Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor. PubMed. [Link]
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Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed. [Link]
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Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Royal Society of Chemistry. [Link]
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. PubMed. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ChemViews Magazine. [Link]
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Molecular recognition with boronic acids—applications in chemical biology. National Institutes of Health. [Link]
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Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]
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The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
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A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. ResearchGate. [Link]
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(PDF) In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. ResearchGate. [Link]
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Selective Boronic Acid Fluorescent Sensors for Saccharide Detection. University of Bath. [Link]
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General reactivity profile of boronic acids. X, Y and Z = oxygen or nitrogen. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
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This compound. AOBChem USA. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. [Link]
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(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health. [Link]
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Nickel-Catalyzed C–P Cross-Coupling of Arylboronic Acids with P(O)H Compounds. ACS Publications. [Link]
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Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
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A Senior Application Scientist's Guide to Mechanistic Nuances of Suzuki Reactions with [3-(Pyridin-4-yl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its facility in constructing C(sp²)–C(sp²) bonds. Within the pharmaceutical and materials science sectors, the incorporation of nitrogen-containing heterocycles is a common strategy to imbue molecules with desirable physicochemical and biological properties. [3-(Pyridin-4-yl)phenyl]boronic acid is a key building block in this endeavor, offering a synthetically accessible route to a variety of important molecular scaffolds.
However, the presence of the pyridine nitrogen introduces a layer of complexity to the reaction mechanism that is not encountered with simple arylboronic acids. This guide provides an in-depth, objective comparison of reaction systems for the Suzuki coupling of this compound, supported by experimental data and mechanistic insights. We will explore the causality behind experimental choices and provide actionable protocols to help you navigate the challenges and unlock the full potential of this versatile reagent.
The Mechanistic Challenge: The "Pyridyl Problem" in a Phenyl Spacer Context
The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "pyridyl problem". While the phenyl spacer in this compound mitigates this effect to some extent compared to 2-pyridylboronic acids, it does not eliminate it. The coordination of the pyridine nitrogen can interfere with any of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Furthermore, pyridylboronic acids are often more susceptible to protodeboronation, a key decomposition pathway that reduces the efficiency of the coupling reaction. The choice of base, solvent, and ligand are therefore critical to minimize these side reactions and promote the desired cross-coupling.
The Suzuki-Miyaura Catalytic Cycle: A Closer Look at the Pyridyl Influence
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding the specific challenges posed by this compound.
Caption: The Suzuki-Miyaura catalytic cycle and a potential inhibition pathway for pyridyl-containing substrates.
Comparative Performance of Catalyst Systems
The choice of palladium precursor and, more critically, the phosphine ligand is paramount to achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are generally preferred as they can promote both the oxidative addition and reductive elimination steps, while also sterically hindering the coordination of the pyridine nitrogen to the palladium center.
Below is a comparative summary of various catalyst systems for the Suzuki coupling of pyridylboronic acids with aryl halides, based on literature data for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | --INVALID-LINK-- |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 | --INVALID-LINK-- |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-85 | --INVALID-LINK-- |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 90 | 8 | 80-90 | --INVALID-LINK-- |
Note: Yields are representative and can vary depending on the specific aryl halide and reaction scale.
The Critical Role of the Base and Boronic Acid Form
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. For pyridylboronic acids, the choice of base is a delicate balance. A strong base can accelerate the desired transmetalation but may also promote protodeboronation.
| Base | Typical Concentration | Solvent System | Advantages | Disadvantages |
| K₃PO₄ | 2-3 eq. | Toluene/H₂O, Dioxane/H₂O | Generally effective for heteroaryl couplings, moderate basicity. | Can be slow to dissolve. |
| K₂CO₃ | 2-3 eq. | ACN/H₂O, DME/H₂O | Widely used, inexpensive. | Can be less effective for challenging substrates. |
| Cs₂CO₃ | 2-3 eq. | Dioxane, THF | Highly soluble, often gives higher yields. | More expensive. |
| CsF | 2-3 eq. | Dioxane | Can be effective in anhydrous conditions, minimizing protodeboronation. | Less commonly used. |
To circumvent the instability of boronic acids, more stable derivatives such as boronate esters (e.g., pinacol esters) or trifluoroborates are often employed. These reagents are less susceptible to protodeboronation and can lead to more reproducible results.
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling with this compound. Optimization of the specific conditions (catalyst loading, temperature, reaction time) is often necessary for a given substrate combination.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a good starting point for a wide range of aryl and heteroaryl halides.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Boronate Ester Derivative for Improved Stability
This protocol is recommended when protodeboronation is a significant issue.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound pinacol ester (1.1 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Reaction and Monitoring: Proceed as described in Protocol 1, with a typical reaction temperature of 90-100 °C.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Catalyst inhibition | Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). | |
| Poorly soluble base | Use a more soluble base like Cs₂CO₃ or a phase-transfer catalyst. | |
| Significant Protodeboronation | Reaction conditions too harsh | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Presence of excess water | Use anhydrous solvents and a base like CsF. | |
| Inherent instability of the boronic acid | Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt. | |
| Formation of Homocoupling Products | Oxidative homocoupling of the boronic acid | Ensure the reaction is run under a strict inert atmosphere. Lower the catalyst loading. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents unique mechanistic challenges due to the presence of the pyridine nitrogen. However, a rational approach to the selection of the catalyst system, base, and boronic acid derivative can lead to highly efficient and reproducible cross-coupling reactions. By understanding the underlying mechanistic principles and carefully optimizing the reaction conditions, researchers can successfully employ this versatile building block in the synthesis of a wide array of functional molecules for drug discovery and materials science. This guide serves as a starting point for navigating the intricacies of this important transformation, empowering scientists to achieve their synthetic goals.
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of [3-(Pyridin-4-yl)phenyl]boronic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of [3-(Pyridin-4-yl)phenyl]boronic acid. It is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment
This compound, like many of its structural analogs such as other pyridine-boronic acids, must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from similar compounds allows for a conservative and responsible risk assessment.
The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]
Due to these potential hazards, this compound must be managed as hazardous chemical waste .[4][5] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[5][6] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. This aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10]
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of this compound for disposal must be conducted within a properly functioning chemical fume hood.[3][4][11] This minimizes the risk of inhaling dust or aerosols.
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5][12] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[3][4] | Prevents direct skin contact and irritation. Gloves must be inspected for integrity before each use.[4] |
| Protective Clothing | A fully buttoned laboratory coat.[12][13] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust generation is unavoidable despite fume hood use.[3][4] | Provides an additional layer of protection against inhaling irritant dust. |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a hazardous waste from the point of generation to its final collection by certified professionals.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Dedicated Waste Stream: Do not mix this compound waste with any other chemical waste streams.[4] This is especially true for incompatible materials.
-
Incompatibilities: Keep this waste separate from strong oxidizing agents, strong acids, and strong bases.[5][14] Mixing can lead to vigorous, uncontrolled reactions.
Step 2: Containerization
The integrity of the waste container is essential for safe storage.
-
Select a Compatible Container: Use a chemically resistant container, such as glass or high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[4][7] The original product container is often a suitable choice if it is in good condition.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Place unwanted solid this compound and any contaminated consumables (e.g., weighing papers, gloves, wipers) directly into the designated solid hazardous waste container.[3][5]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Indicate the solvent and approximate concentration on the label.[3][4]
-
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling.
-
Attach a Hazardous Waste Label: As soon as the first particle of waste is added, affix a completed hazardous waste label to the container.[11][14]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Proper temporary storage within the lab prevents accidents.
-
Designated Location: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Safe Environment: The SAA should be in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[14][15]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste off-site.
-
Contact EHS: When the container is full or reaches your institution's storage time limit (often 90 days to one year depending on generator status), contact your facility's Environmental Health and Safety (EHS) department to schedule a pickup.[4][5][7]
-
Documentation: Complete any required waste manifest forms provided by EHS. This documentation tracks the waste from your lab to the final, certified treatment, storage, and disposal facility (TSDF).[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
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- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. laballey.com [laballey.com]
- 13. benchchem.com [benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for [3-(Pyridin-4-yl)phenyl]boronic acid
As drug discovery and development pipelines advance, the need for robust safety protocols for novel chemical entities becomes paramount. This guide provides essential, field-tested safety and logistical information for handling [3-(Pyridin-4-yl)phenyl]boronic acid. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering researchers to work safely and effectively.
Hazard Analysis: Understanding the Risks
This compound, like many boronic acid derivatives used in cross-coupling reactions, presents a specific set of hazards that must be managed through appropriate engineering controls and personal protective equipment. The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.
Based on data for structurally similar compounds, the following GHS hazard statements are pertinent[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a careful approach to handling, focusing on preventing contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly-sealed safety goggles & face shield | Chemical-resistant nitrile gloves | Full-length lab coat | Required when handling outside a fume hood (e.g., N95 respirator) |
| Preparing Solutions | Tightly-sealed safety goggles | Chemical-resistant nitrile gloves | Full-length lab coat | Recommended; handle in a fume hood |
| Running Reactions | Tightly-sealed safety goggles | Chemical-resistant nitrile gloves | Full-length lab coat | Work within a certified chemical fume hood |
| Accidental Spill Cleanup | Tightly-sealed safety goggles & face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The high risk of serious eye irritation (H319) necessitates the use of tightly-sealed safety goggles to protect against fine dust particles and splashes.[1][3] A face shield provides an additional layer of protection during bulk transfers.
-
Hand Protection: Nitrile gloves offer sufficient protection against incidental contact with this skin irritant (H315). Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.
-
Respiratory Protection: As a fine powder, this compound can easily become airborne, posing a respiratory irritation risk (H335).[1] The most effective control is to handle the solid exclusively within a chemical fume hood.[4] If a fume hood is not available for a brief task like weighing, a NIOSH-approved N95 respirator is mandatory to prevent inhalation.[5]
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensuring safety and experimental integrity.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: This compound should be stored in a tightly closed container in a refrigerator. Many boronic acids are sensitive to air and moisture; storing under an inert atmosphere can prolong shelf life and prevent degradation.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to mitigate inhalation risks.[4]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: To prevent dust generation, do not pour the solid. Use a spatula to carefully transfer the desired amount to a weigh boat or reaction vessel inside the fume hood.
-
Dissolution: Add solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, securely seal the container. Wipe down the work surface and any equipment with an appropriate solvent.
-
Doffing PPE: Remove gloves, lab coat, and eye protection in that order, avoiding contact with the exterior of contaminated items. Wash hands thoroughly with soap and water.[7]
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A procedural workflow for handling this compound.
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the impact of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation.[5][7] Place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a damp cloth.
-
Large Spill: Evacuate the area. Alert your facility's Environmental Health & Safety (EHS) department immediately.
Disposal Plan: Environmental Responsibility
Due to its potential harm to aquatic life, this compound and its containers must be disposed of as hazardous waste.
-
DO NOT dispose of this chemical down the drain or in regular trash.[9]
-
Solid Waste: Collect all waste solid, including contaminated weigh paper and PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's EHS office or a certified hazardous waste facility in accordance with local, state, and federal regulations.[1][5][6]
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment while advancing your critical research.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sciencing.com [sciencing.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1029654-15-6 Name: [xixisys.com]
- 9. laballey.com [laballey.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
